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  • Product: 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide
  • CAS: 1178287-38-1

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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide

Application Note: Synthesis and Characterization of 2-Chloro-N-(cyclopropylmethyl)-N-methylacetamide Abstract This application note details the optimized synthetic protocol for 2-chloro-N-(cyclopropylmethyl)-N-methylacet...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 2-Chloro-N-(cyclopropylmethyl)-N-methylacetamide

Abstract This application note details the optimized synthetic protocol for 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide (CAS No. 1178287-38-1)[1]. As a versatile halogenated building block, this compound is frequently utilized in the development of complex pharmaceutical intermediates and agrochemicals[2]. The following protocol outlines a highly efficient, chemoselective N-chloroacetylation of a secondary amine using chloroacetyl chloride, emphasizing the mechanistic rationale, critical reaction parameters, and step-by-step methodologies required for high-yield synthesis in a professional laboratory setting.

Mechanistic Rationale & Experimental Design

The synthesis of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide relies on a classic nucleophilic acyl substitution. The secondary amine, N-methyl-1-cyclopropylmethanamine, acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.

Causality in Experimental Choices:

  • Temperature Control (0°C to RT): The reaction between aliphatic amines and chloroacetyl chloride is highly exothermic. Strict temperature control at 0–5 °C during the addition phase is critical to prevent the formation of dark, resinous byproducts caused by polymerization or thermal degradation[3].

  • Acid Scavenger (Triethylamine - TEA): As the substitution proceeds, hydrochloric acid (HCl) is generated as a byproduct. If left unneutralized, this HCl will protonate the unreacted starting amine, rendering it non-nucleophilic and halting the reaction. TEA is introduced as a sacrificial, non-nucleophilic base to scavenge the HCl, forming a soluble TEA-HCl salt and driving the reaction to completion[4].

  • Solvent Selection (Dichloromethane - DCM): Anhydrous DCM is selected as an aprotic solvent because it provides excellent solubility for both the amine and the acyl chloride without participating in competing solvolysis reactions[5].

G A N-methylcyclopropylmethanamine (Nucleophile / 1.0 eq) D Reaction Flask (Cooled to 0°C) A->D B Triethylamine (TEA) (Acid Scavenger / 1.2 eq) B->D C Anhydrous DCM (Aprotic Solvent) C->D F Nucleophilic Acyl Substitution (0°C to RT, 2 hrs) D->F E Chloroacetyl Chloride (Electrophile / 1.1 eq) E->F Dropwise Addition (Controls Exotherm) G Aqueous Workup (1M HCl, NaHCO3, Brine) F->G Quench & Phase Separation H 2-chloro-N-(cyclopropylmethyl) -N-methylacetamide G->H Organic Layer Evaporation

Caption: Workflow of the N-chloroacetylation process, highlighting reagent roles and critical temperature control.

Quantitative Data & Stoichiometry

To ensure a self-validating system, precise stoichiometric ratios must be maintained. A slight excess of the acylating agent ensures complete conversion of the valuable amine, while a larger excess of the base ensures complete neutralization of the generated acid[3].

Table 1: Stoichiometric Parameters for 10 mmol Scale Synthesis

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountPhysical State
N-methyl-1-cyclopropylmethanamineStarting Material85.151.0851.5 mgLiquid
Chloroacetyl ChlorideAcylating Agent112.941.11.24 g (875 µL)Liquid (Corrosive)
Triethylamine (TEA)Acid Scavenger101.191.21.21 g (1.67 mL)Liquid
Dichloromethane (DCM)Solvent84.93N/A20 mLLiquid (Anhydrous)
2-chloro-N-(cyclopropylmethyl)-N-methylacetamideTarget Product161.631.0 (Theoretical)1.61 g (Theoretical)Solid/Oil

Step-by-Step Synthesis Protocol

Safety Precautions: Chloroacetyl chloride is highly corrosive, toxic, and a severe lachrymator. All operations must be conducted in a certified chemical fume hood using appropriate PPE (chemical-resistant gloves, lab coat, and safety goggles).

Phase 1: Preparation and Cooling

  • Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to maintain anhydrous conditions.

  • Add 10 mmol (851.5 mg) of N-methyl-1-cyclopropylmethanamine to the flask.

  • Add 15 mL of anhydrous Dichloromethane (DCM) to dissolve the amine.

  • Inject 12 mmol (1.67 mL) of anhydrous Triethylamine (TEA) into the stirring solution.

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C for 10 minutes[3].

Phase 2: Electrophile Addition 6. In a separate dry vial, dilute 11 mmol (875 µL) of chloroacetyl chloride in 5 mL of anhydrous DCM. 7. Transfer the chloroacetyl chloride solution to a pressure-equalizing dropping funnel attached to the reaction flask. 8. Begin dropwise addition of the chloroacetyl chloride solution over a period of 15–20 minutes. Critical Causality: Rapid addition will cause a temperature spike, leading to the vaporization of DCM and the formation of unwanted side products[3].

Phase 3: Reaction Maturation 9. Once the addition is complete, maintain the reaction at 0 °C for an additional 30 minutes to allow the initial exothermic phase to subside. 10. Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). 11. Continue vigorous stirring for 1.5 to 2 hours. Reaction progress can be monitored via TLC (Thin Layer Chromatography) using a Hexane:Ethyl Acetate (7:3) solvent system[3].

Phase 4: Aqueous Workup and Isolation 12. Quench the reaction by carefully adding 10 mL of ice-cold distilled water to the flask to hydrolyze any unreacted chloroacetyl chloride. 13. Transfer the biphasic mixture to a separatory funnel. Extract the organic (bottom) layer. 14. Wash the organic layer sequentially to ensure high purity:

  • Wash 1: 15 mL of 1M aqueous HCl (removes unreacted amine and TEA).
  • Wash 2: 15 mL of saturated aqueous NaHCO3 (neutralizes residual acid; Caution: CO2 gas evolution).
  • Wash 3: 15 mL of saturated aqueous NaCl (brine) to remove residual water from the organic phase.
  • Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous Sodium Sulfate (Na2SO4) for 15 minutes.
  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
  • The resulting crude product, 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide, is typically obtained in high purity (>95%) as a pale yellow oil or low-melting solid[1]. If further purification is required, flash column chromatography (Silica gel, Hexane/EtOAc gradient) may be employed.

References

  • Taylor & Francis. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from[Link]

Sources

Application

Application Note: 2-Chloro-N-(cyclopropylmethyl)-N-methylacetamide in the Synthesis of Advanced Carboxamide APIs

Executive Summary The design of modern Active Pharmaceutical Ingredients (APIs) heavily relies on privileged building blocks that can simultaneously optimize pharmacokinetic properties and target-binding affinity. 2-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of modern Active Pharmaceutical Ingredients (APIs) heavily relies on privileged building blocks that can simultaneously optimize pharmacokinetic properties and target-binding affinity. 2-Chloro-N-(cyclopropylmethyl)-N-methylacetamide (CAS: 1178287-38-1) is a highly versatile, bifunctional pharmaceutical intermediate [1]. It serves as a premier electrophilic alkylating agent, enabling the efficient installation of the N -(cyclopropylmethyl)- N -methylacetamide pharmacophore onto complex heterocyclic scaffolds.

This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this intermediate in the development of novel carboxamides—specifically focusing on inhibitors targeting the Transforming Growth Factor β -Activated Kinase 1 (TAK1) within the NF- κ B signaling pathway [3, 4].

Mechanistic Rationale & Chemical Profile

When designing kinase inhibitors or receptor modulators, the choice of pendant groups is critical for balancing lipophilicity, metabolic stability, and target residence time. The utility of 2-chloro- N -(cyclopropylmethyl)- N -methylacetamide lies in its dual structural features:

  • The N -(Cyclopropylmethyl)- N -methyl Motif :

    • Steric and Conformational Control : The cyclopropylmethyl (CPM) group provides a rigidified, lipophilic bulk that occupies specific hydrophobic pockets (e.g., kinase solvent fronts or opioid receptor binding sites) with a lower entropic penalty compared to flexible aliphatic chains [2].

    • Metabolic Stability : The tertiary amide ( N -methyl) eliminates a hydrogen bond donor, which significantly improves passive membrane permeability (enhancing oral bioavailability) and protects the amide linkage from proteolytic cleavage.

  • The α -Chloroacetamide Moiety :

    • Acts as a tunable electrophile. The α -carbon is highly susceptible to SN​2 nucleophilic attack by phenols, thiols, or amines present on the core drug scaffold, allowing for rapid, high-yield covalent attachment of the CPM-amide side chain.

Application Workflow: Synthesis of TAK1 Inhibitors

TAK1 is a critical node in the production of pro-inflammatory cytokines and cell survival mechanisms, mediating the downstream activation of the IKK complex and the NF- κ B transcription factor [4, 5]. Appending the N -(cyclopropylmethyl)- N -methylacetamide moiety to a hinge-binding scaffold (e.g., an indazole or imidazole core) has been shown to drastically improve the kinome selectivity and cellular permeability of TAK1 inhibitors [3, 5].

Synthetic Workflow Diagram

SyntheticWorkflow A 2-chloro-N-(cyclopropylmethyl) -N-methylacetamide (Electrophile) C SN2 Alkylation Base: K2CO3, Cat: KI Solvent: DMF, 60°C A->C B Phenolic Kinase Scaffold (Nucleophile) B->C D Crude Carboxamide Intermediate C->D 2-4 hrs E Purification (Flash Chromatography) D->E F Purified API (Target Pharmacophore) E->F >95% Purity

Synthetic workflow for coupling the intermediate to a kinase scaffold.

Biological Target Pathway

SignalingPathway Ligand Cytokines (IL-1, TNF-α) Receptor Receptor Complex (IL-1R / TNFR) Ligand->Receptor Binds TAK1 TAK1 Kinase Receptor->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates IkB IκB (Inhibitor) IKK->IkB Phosphorylates NFkB NF-κB (Transcription Factor) IkB->NFkB Degrades & Releases Nucleus Gene Transcription (Inflammation/Survival) NFkB->Nucleus Translocates Drug Synthesized API (TAK1 Inhibitor) Drug->TAK1 Inhibits

TAK1-mediated NF-κB signaling pathway and targeted inhibition by the API.

Experimental Protocols

To ensure a self-validating system, the following protocol incorporates in-process controls (IPCs) and explicit causality for all reagent choices.

Protocol: SN​2 Alkylation of a Phenolic Scaffold

Objective: Synthesize an ether-linked carboxamide API by displacing the α -chloride of 2-chloro- N -(cyclopropylmethyl)- N -methylacetamide.

Reagents & Causality:

  • Solvent (DMF): A polar aprotic solvent is strictly required to solvate the reactants and stabilize the polarized transition state of the SN​2 reaction without hydrogen-bonding to the nucleophile.

  • Base ( K2​CO3​ ): A mild inorganic base is chosen to quantitatively deprotonate the phenolic scaffold ( pKa​≈10 ) without being strong enough to cause base-catalyzed hydrolysis of the acetamide intermediate.

  • Catalyst (KI): Potassium iodide is added in catalytic amounts to initiate a Finkelstein reaction, converting the chloroacetamide into a highly reactive iodoacetamide in situ. This lowers the required activation energy, allowing the reaction to proceed at 60°C instead of >80°C, thereby preventing thermal degradation of sensitive kinase scaffolds.

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-purged 100 mL round-bottom flask with the phenolic kinase scaffold (1.0 equiv, 10 mmol) and anhydrous DMF (25 mL).

  • Deprotonation: Add anhydrous K2​CO3​ (2.5 equiv, 25 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation. The solution will typically darken, indicating successful deprotonation.

  • Catalysis & Electrophile Addition: Add KI (0.1 equiv, 1 mmol) followed by 2-chloro- N -(cyclopropylmethyl)- N -methylacetamide (1.2 equiv, 12 mmol).

  • Reaction Execution: Heat the reaction mixture to 60°C.

  • In-Process Control (IPC): After 2 hours, sample 50 μ L of the mixture, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the starting phenolic scaffold peak area is <2% and the desired product mass (M+H)+ is dominant. If incomplete, continue heating and re-sample at 1-hour intervals.

  • Workup: Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution ( 3×50 mL). Causality: LiCl drastically increases the ionic strength of the aqueous phase, forcing the highly polar DMF out of the organic layer and preventing downstream purification issues.

  • Drying & Concentration: Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification (QC): Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Verify final API purity via HPLC (>95% required) and structural integrity via 1H -NMR before advancing to biological assays.

Quantitative Data: Optimization of Alkylation Conditions

The table below summarizes the optimization of reaction conditions for the alkylation of a standard phenolic scaffold using 2-chloro- N -(cyclopropylmethyl)- N -methylacetamide. The data demonstrates the critical impact of the KI catalyst and base selection on the overall yield and purity profile.

EntryBaseSolventAdditiveTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
1 Et3​N DCMNone4024352888%
2 K2​CO3​ DMFNone808827591%
3 Cs2​CO3​ DMFNone606898193%
4 K2​CO3​ DMF KI (0.1 eq) 60 3 >98 92 >98%
5 NaH THFNone2529570*85%

*Note: Use of strong bases like NaH resulted in partial hydrolysis and side-product formation, reducing the isolated yield despite high conversion rates.

References

  • Title: 2-chloro-n-(cyclopropylmethyl)
  • Title: N-(Cyclopropylmethyl)
  • Source: google.com (Patents)
  • Source: elifesciences.
  • Source: acs.org (ACS Medicinal Chemistry Letters)
Method

Advanced Agrochemical Formulation and Efficacy Profiling of 2-Chloro-N-(cyclopropylmethyl)-N-methylacetamide

Target Audience: Formulation Chemists, Agronomists, and Agrochemical Drug Development Professionals. Executive Summary & Chemical Rationale 2-Chloro-N-(cyclopropylmethyl)-N-methylacetamide (CAS: 1178287-38-1) represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Chemists, Agronomists, and Agrochemical Drug Development Professionals.

Executive Summary & Chemical Rationale

2-Chloro-N-(cyclopropylmethyl)-N-methylacetamide (CAS: 1178287-38-1) represents a unique structural class within the chloroacetamide herbicide family. Unlike traditional chloroacetanilides (e.g., acetochlor, metolachlor) which possess a bulky phenyl ring, this compound is an aliphatic amide. The substitution of an N-cyclopropylmethyl group modulates the molecule's lipophilicity and N-alkylating reactivity.

Reduced N-alkylating reactivity in chloroacetamide analogs is fundamentally correlated with improved herbicidal efficacy at practical field rates, while simultaneously minimizing off-target toxicity and genotoxic stress in non-target organisms . The primary mode of action remains the potent inhibition of very-long-chain fatty acid (VLCFA) elongases, which halts the biosynthesis of essential lipids, proteins, and lignin required for seedling emergence .

However, the lack of an aromatic ring inherently increases the vapor pressure and soil mobility of this compound. To prevent rapid volatilization, mitigate groundwater leaching, and reduce environmental genotoxicity , microencapsulation into a Capsule Suspension (CS) is not just an option—it is a mandatory formulation strategy.

VLCFA_Pathway A Acetyl-CoA + Malonyl-CoA B VLCFA Elongase (FAE Complex) A->B Substrate C VLCFAs (>C18 Fatty Acids) B->C Elongation D Plasma Membrane & Cuticular Waxes C->D Biosynthesis F Seedling Death (Pre-emergence) D->F Membrane Failure E 2-chloro-N-(cyclopropylmethyl) -N-methylacetamide E->B Covalent Binding (Inhibition)

VLCFA elongase inhibition pathway by chloroacetamide derivatives.

Protocol I: Polyurea Microencapsulation (CS Formulation)

Causality & Rationale

To engineer a controlled-release profile, we utilize interfacial polymerization to form a polyurea shell around the active ingredient (AI). Polymethylene polyphenyl isocyanate (PMDI) is chosen for the oil phase due to its high cross-linking density, which is critical for trapping low-molecular-weight aliphatic amides. Sodium lignosulfonate is selected as the aqueous emulsifier because its aromatic polymeric structure provides essential UV protection to the photolabile aliphatic core.

Step-by-Step Methodology
  • Organic Phase Preparation: Dissolve 40.0 g of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide in 10.0 g of Solvesso 150 (aromatic solvent). Add 3.0 g of PMDI. Stir at 300 rpm until completely homogenous.

  • Aqueous Phase Preparation: Dissolve 2.0 g of sodium lignosulfonate and 0.5 g of a block copolymer surfactant (e.g., Pluronic P105) in 42.5 g of deionized water.

  • Emulsification: Slowly inject the organic phase into the aqueous phase while homogenizing at 10,000 rpm using a high-shear rotor-stator mixer. Maintain shear for exactly 5 minutes to achieve a target droplet size of 5–8 µm.

  • Interfacial Polymerization: Transfer the Oil-in-Water (O/W) emulsion to a mechanically stirred reactor set to 500 rpm.

  • Cross-linking: Prepare a 10% aqueous solution containing 1.0 g of Ethylenediamine (EDA). Add the EDA solution dropwise over 10 minutes.

  • Curing: Elevate the reactor temperature to 50°C and maintain for 3 hours to drive the polyurea shell formation to completion. Cool to room temperature.

Self-Validation & Quality Control
  • Encapsulation Efficiency (EE%): Centrifuge an aliquot of the CS formulation at 15,000 rpm for 30 minutes. Analyze the supernatant via HPLC-UV (220 nm). A valid batch must exhibit an EE% > 95%, proving the AI is securely trapped within the polyurea shell rather than partitioned in the aqueous phase.

  • Particle Size Distribution (PSD): Measure via Dynamic Light Scattering (DLS). The system is self-validating if the D90 is < 15 µm; larger particles indicate premature polymerization and will cause field-sprayer nozzle clogging.

Microencapsulation Org Organic Phase (Active + PMDI) Emul High-Shear Emulsification (10,000 rpm) Org->Emul Aq Aqueous Phase (Water + Lignosulfonate) Aq->Emul OW O/W Emulsion (Droplets 5-10 µm) Emul->OW Amine Amine Addition (EDA Crosslinker) OW->Amine Poly Interfacial Polymerization (50°C, 3 hours) Amine->Poly CS Polyurea Microcapsules (CS Formulation) Poly->CS

Interfacial polymerization workflow for Capsule Suspension formulation.

Protocol II: In Vitro VLCFA Elongase Inhibition Assay

Causality & Rationale

To isolate the biochemical efficacy of the N-(cyclopropylmethyl) substitution from soil dynamics, we perform an in vitro assay using leek (Allium porrum) seedling microsomes. Leek is a monocot with exceptionally high baseline VLCFA elongase activity, providing a robust signal-to-noise ratio for quantifying enzymatic inhibition.

Step-by-Step Methodology
  • Microsome Extraction: Homogenize 7-day-old etiolated leek seedlings in 0.1 M HEPES buffer (pH 7.2) containing 1 mM DTT and 0.3 M sucrose. Centrifuge at 10,000 × g for 15 mins to remove debris, then ultracentrifuge the supernatant at 100,000 × g for 1 hour to pellet the microsomes.

  • Assay Incubation: In a 100 µL reaction volume, combine 50 µg of microsomal protein, 10 µM arachidoyl-CoA (C20:0 primer), 1 mM NADH, 1 mM NADPH, and 10 µM [14C]-malonyl-CoA (0.5 µCi).

  • Inhibitor Dosing: Add 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide dissolved in DMSO (final DMSO concentration <1%) at concentrations ranging from 0.1 nM to 100 µM. Incubate at 30°C for 60 minutes.

  • Termination & Saponification: Stop the reaction by adding 100 µL of 5 M KOH in 10% methanol. Heat at 80°C for 45 minutes to saponify the acyl-CoAs into free fatty acids.

  • Extraction & Analysis: Acidify with 5 M HCl, extract with hexane, and separate the fatty acids via radio-TLC (Thin Layer Chromatography). Quantify the >C20 radioactive bands using a phosphorimager.

Self-Validation & Quality Control
  • Internal Controls: The assay must include a positive control (1 µM Metolachlor) to verify system sensitivity, and a negative control (microsomes boiled for 10 mins prior to assay) to subtract non-enzymatic background radiation. If the boiled control shows >5% of total radioactivity in the >C20 fraction, the extraction protocol is compromised.

Protocol III: Greenhouse Pre-Emergence Efficacy & Safening Evaluation

Causality & Rationale

In vitro potency does not perfectly translate to field efficacy due to the active ingredient's interaction with soil colloids and plant detoxification enzymes (e.g., Glutathione S-transferases). A greenhouse trial using sandy loam soil represents a "worst-case scenario" for leaching and crop phytotoxicity, rigorously testing the safening effect of the CS formulation against an unencapsulated Emulsifiable Concentrate (EC).

Step-by-Step Methodology
  • Sowing: Fill 10x10 cm pots with sandy loam soil (organic matter < 1.5%). Sow 20 seeds of Echinochloa crus-galli (Barnyardgrass) and 5 seeds of Zea mays (Corn) at a depth of 1.5 cm.

  • Application: Within 24 hours of sowing, apply the herbicide formulations using a laboratory track sprayer calibrated to deliver 200 L/ha at 2.5 bar pressure. Test rates: 250, 500, and 1000 g a.i./ha.

  • Incubation: Maintain pots in a greenhouse at 25°C/20°C (day/night) with a 16-hour photoperiod. Bottom-water the pots to simulate capillary rise and prevent surface disruption.

  • Evaluation: At 21 days post-application (DPA), visually assess weed control efficacy (0% = no effect, 100% = complete death) and crop injury index (0% = no injury, 100% = complete crop death).

Self-Validation & Quality Control
  • Viability Check: Untreated control pots must exhibit >85% emergence for both species; otherwise, the trial is voided due to poor seed vigor.

  • Formulation Benchmarking: By comparing the EC and CS formulations side-by-side, the system validates whether microencapsulation successfully reduced crop phytotoxicity while maintaining weed control (Selectivity Index).

Quantitative Data Summaries

Table 1: Physicochemical and Formulation Parameters
ParameterUnformulated Active (AI)EC Formulation (Standard)CS Formulation (Microencapsulated)
Physical State LiquidAmber EmulsionMilky White Suspension
Encapsulation Efficiency N/AN/A96.4% ± 1.2%
Particle Size (D50 / D90) N/A< 1 µm (Micelles)6.2 µm / 12.8 µm
Volatility (24h at 40°C) 18.5% mass loss15.2% mass loss< 1.0% mass loss
In Vitro IC50 (Leek FAE) 42 nM45 nM48 nM (Post-extraction)
Table 2: Comparative Efficacy and Crop Selectivity (21 DPA)

Data represents mean values (n=4 replicates) at an application rate of 500 g a.i./ha.

Treatment GroupE. crus-galli Control (%)Zea mays Injury (%)Selectivity Ratio
Untreated Control 00N/A
Standard Acetochlor (EC) 9822Low
Test Compound (EC) 9935Very Low
Test Compound (CS) 954High

References

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 443-450.[Link]

  • Lamberth, C. (2016). Chloroacetamide Herbicides. Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals.[Link]

  • Liu, Y., et al. (2018). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 15(5), 4370-4376.[Link]

Application

Application Note: Safe Handling, Storage, and Reconstitution Protocols for 2-Chloro-N-(cyclopropylmethyl)-N-methylacetamide

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Class: Alpha-Chloroacetamide (Covalent Warhead / Alkylating Agent) Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Class: Alpha-Chloroacetamide (Covalent Warhead / Alkylating Agent)

Executive Summary & Mechanistic Rationale

In the rapidly expanding field of targeted covalent inhibitors (TCIs), alpha-chloroacetamides like 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide serve as highly effective electrophilic warheads[1]. These compounds are engineered to form irreversible covalent bonds with nucleophilic residues—primarily the thiol groups of cysteines—in target proteins[2].

However, the very reactivity that makes this compound valuable in drug discovery also renders it hazardous to laboratory personnel. The alpha-carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. Unintended exposure via inhalation, ingestion, or dermal contact can lead to indiscriminate protein alkylation in the body, resulting in acute toxicity, severe skin sensitization, and potential reproductive hazards[3][4].

This application note provides a comprehensive, causality-driven framework for the safe handling, anhydrous reconstitution, and long-term storage of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide[5].

Chemical and Physical Profiling

To design an effective handling protocol, we must first define the physicochemical boundaries of the compound. The data below dictates our choice of solvents, storage temperatures, and personal protective equipment (PPE).

Table 1: Chemical Identity & Properties

PropertySpecification
Compound Name 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide
CAS Number 1178287-38-1
Molecular Formula C₇H₁₂ClNO
Molecular Weight 161.63 g/mol
SMILES O=C(N(CC1CC1)C)CCl
Warhead Classification Alpha-chloroacetamide (Electrophile)
Primary Biological Target Cysteine (Thiol nucleophiles)

Storage & Handling Parameters

The stability of haloacetamides is highly dependent on environmental controls. Atmospheric moisture and improper solvent selection can lead to the hydrolysis of the labile C-Cl bond, converting the active electrophile into an inactive alcohol.

Table 2: Environmental & Storage Controls

ParameterSpecificationMechanistic Rationale
Storage Temperature -20°C (Cryogenic)Minimizes thermal degradation and prevents spontaneous polymerization or hydrolysis of the solid powder.
Atmosphere Inert (Argon/Nitrogen)Prevents atmospheric moisture from acting as a weak nucleophile and hydrolyzing the alpha-chloro group.
Primary Solvent Anhydrous DMSO or DMFPolar aprotic solvents dissolve the compound efficiently without acting as competing nucleophiles.
Decontamination 100 mM Cysteine BufferThiols rapidly undergo Sₙ2 reactions with the warhead, quenching its toxicity and rendering surfaces safe[3].

Workflow Visualization

The following diagram maps the critical path from solid compound retrieval to safe storage and workspace decontamination.

G A Solid Compound (CAS 1178287-38-1) B Primary Containment (Fume Hood / BSC) A->B Transfer C Anhydrous Dissolution (DMSO / DMF) B->C Reconstitution D Aliquoting & Sealing (Argon Purge) C->D Volumetric distribution F Nucleophilic Quenching (Cysteine / Thiol Wash) C->F Waste & Surface Decon E Cryogenic Storage (-20°C, Desiccated) D->E Long-term stability

Caption: Workflow for the safe handling, reconstitution, and storage of reactive haloacetamides.

Step-by-Step Experimental Protocol: Reconstitution & Quenching

Objective: To prepare a 10 mM stock solution of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide while ensuring absolute operator safety and preserving compound integrity.

Phase 1: Preparation & Containment
  • Don Appropriate PPE: Equip double nitrile gloves, a fastened lab coat, and chemical safety goggles. Causality Note: Nitrile is strictly preferred over latex, as halogenated organics can permeate latex matrices over extended exposures[3].

  • Establish Containment: Perform all open-container operations inside a certified Chemical Fume Hood with a minimum face velocity of 100 fpm.

Phase 2: Weighing & Dissolution
  • Static Mitigation: Use an anti-static bar or zero-stat gun on the analytical balance. Alpha-chloroacetamides in powder form can easily aerosolize due to static charge, presenting a severe inhalation hazard[4].

  • Weighing: Accurately weigh the desired mass (e.g., 1.61 mg for 1 mL of 10 mM solution) into a pre-tared, amber glass vial.

  • Reconstitution: Add the corresponding volume of LC-MS grade, anhydrous DMSO. Causality Note: Protic solvents (like water or methanol) must be strictly avoided at this stage. Even trace water will slowly hydrolyze the alpha-chloro group over time, destroying the warhead's efficacy.

  • Homogenization: Vortex gently for 30 seconds until complete dissolution is achieved. Do not sonicate, as localized acoustic cavitation and heating can accelerate degradation.

Phase 3: Aliquoting, Storage, & Decontamination
  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in O-ring sealed cryovials. This prevents repeated freeze-thaw cycles.

  • Inert Gas Purge: Blanket the headspace of each vial with a gentle stream of Argon gas before sealing.

  • Storage: Transfer immediately to a -20°C desiccated storage unit.

  • Decontamination (Quenching): Treat all spatulas, weigh boats, and hood surfaces with a 100 mM solution of L-cysteine or 2-mercaptoethanol in a mildly basic buffer (pH 8.0)[3]. Causality Note: The basic pH deprotonates the thiol, creating a potent thiolate nucleophile that rapidly attacks and neutralizes the chloroacetamide via an Sₙ2 mechanism, rendering the workspace completely safe.

Trustworthiness: Self-Validating Systems

A protocol is only as robust as its validation mechanisms. To ensure both operator safety and experimental reproducibility, this workflow incorporates two self-validating feedback loops:

  • Chemical Integrity Validation (LC-MS): Before utilizing the stored aliquots in biological assays, run a rapid LC-MS check. If the mass spectrum shows a shift of -36 Da (loss of HCl) and +18 Da (addition of H₂O), it is empirical proof that the compound has hydrolyzed to the corresponding alcohol. The aliquot must be discarded.

  • Safety Quenching Validation (Colorimetric Wipe Test): To validate the efficacy of the fume hood decontamination, perform a wipe test using Ellman’s reagent (DTNB). If the 100 mM cysteine quenching solution was applied correctly, the excess thiols will react with Ellman's reagent to produce a bright yellow color. A lack of color change indicates insufficient quenching agent was applied to neutralize the haloacetamide.

References

  • Title: Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2 Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates for 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenges regarding the synthesis of α-chloroacetamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenges regarding the synthesis of α-chloroacetamides. The synthesis of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide via the Schotten-Baumann-type chloroacetylation of 1 with chloroacetyl chloride is a fundamental transformation in drug development.

However, researchers routinely report stalled reactions, low conversion rates, or complex impurity profiles. This guide deconstructs the mechanistic causality behind these issues and provides self-validating protocols to ensure >95% conversion.

Part 1: Mechanistic Causality (The "Why")

To troubleshoot effectively, we must first understand the competing chemical pathways. The desired reaction is the nucleophilic acyl substitution at the carbonyl carbon of chloroacetyl chloride. However, three competing side reactions often derail conversion:

  • Hydrolysis (Moisture Degradation): Chloroacetyl chloride is highly hygroscopic. Trace moisture in solvents leads to rapid hydrolysis into chloroacetic acid, which is unreactive toward the amine without the addition of complex coupling reagents 2.

  • Amine Protonation (Stalling at 50%): The reaction generates one equivalent of HCl. If the auxiliary base is insufficient or sterically hindered, the starting N-methylcyclopropanemethylamine acts as the base, forming an unreactive hydrochloride salt and capping your conversion at exactly 50%.

  • Over-alkylation (Dimerization): The α-chloro group of the newly formed 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide is highly electrophilic. Unreacted secondary amine can perform an SN2 attack on this carbon, forming a tertiary amine dimer byproduct, especially if the reaction is highly exothermic 3.

Mechanism Amine N-methylcyclopropane- methylamine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Acyl Chloroacetyl Chloride Acyl->Intermediate Side1 Hydrolysis (Chloroacetic Acid) Acyl->Side1 + H2O (Moisture) Product 2-chloro-N-(cyclopropylmethyl) -N-methylacetamide Intermediate->Product - HCl Side2 Dimerization (Amine Alkylation) Product->Side2 + Excess Amine

Fig 1: Mechanistic pathways showing desired acylation versus competitive side reactions.

Part 2: Diagnostic FAQs

Q: My reaction consistently stalls at approximately 50% conversion, despite adding 1.0 equivalent of chloroacetyl chloride. Why? A: This is the classic signature of inadequate acid scavenging. When HCl is generated, it protonates your starting secondary amine. Because protonated amines are not nucleophilic, the reaction consumes half your starting material to neutralize the HCl generated by the other half. Solution: Ensure you are using at least 1.2 to 1.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). For highly challenging substrates, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in THF has been shown to significantly increase reaction rates and yields 4.

Q: I am observing complete consumption of chloroacetyl chloride, but unreacted amine remains. What is happening? A: Your acylating agent is being consumed by a competing nucleophile—most likely water. Chloroacetyl chloride is highly sensitive to moisture. Solution: Transition to strictly anhydrous conditions. Oven-dry all glassware, use anhydrous solvents (e.g., dry DCM or THF), and perform the reaction under an inert atmosphere (nitrogen or argon). Additionally, use a slight excess of chloroacetyl chloride (1.1 to 1.15 eq) to compensate for trace degradation.

Q: The TLC/HPLC shows the desired product, but also a significant, highly polar secondary spot. How do I prevent this? A: This polar spot is likely the dimerization byproduct caused by the nucleophilic attack of N-methylcyclopropanemethylamine on the α-chloro group of your product. Solution: This SN2 side reaction is temperature-dependent. Maintain the reaction temperature strictly between 0 °C and 5 °C during the addition phase, and do not allow the reaction to exceed room temperature (20 °C) during the stirring phase.

Part 3: Quantitative Data & Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and conversion rates, adapted from established chloroacetylation optimization studies.

SolventBase (Equivalents)Temperature ProfileConversion RatePrimary Issue Observed
DCM (Non-dry)TEA (1.0 eq)25 °C (Bolus addition)< 40%Hydrolysis & Exothermic degradation
DCM (Anhydrous)TEA (1.0 eq)0 °C to 25 °C~ 50%Amine protonation (stalling)
THF (Anhydrous)DBU (1.2 eq)0 °C to 25 °C> 90%None (Highly efficient kinetics)
DCM (Anhydrous)DIPEA (1.5 eq)0 °C to 25 °C> 95%None (Optimal standard conditions)

Part 4: Optimized Experimental Protocol

This methodology utilizes anhydrous conditions and DIPEA to ensure complete conversion while suppressing dimerization. It is designed as a self-validating workflow.

Materials Required:

  • N-methylcyclopropanemethylamine (1.0 mmol)

  • Chloroacetyl chloride (1.15 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Preparation: Purge a 50 mL oven-dried round-bottom flask with Nitrogen. Add 1.0 mmol of N-methylcyclopropanemethylamine and 10 mL of anhydrous DCM.

  • Base Addition: Add 1.5 mmol of DIPEA to the solution. Stir for 5 minutes to ensure homogeneity. Causality: Adding the base before the electrophile ensures any generated HCl is immediately scavenged, protecting the amine nucleophile.

  • Thermal Control: Submerge the flask in an ice-salt bath. Allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperature suppresses the exothermic degradation and the SN2 dimerization pathway.

  • Acyl Chloride Addition: Dissolve 1.15 mmol of chloroacetyl chloride in 2 mL of anhydrous DCM. Add this solution dropwise via a dropping funnel over 15–20 minutes. Causality: Dropwise addition prevents localized heating and keeps the concentration of the electrophile controlled.

  • Reaction Propagation: After complete addition, maintain the reaction at 0–5 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20 °C) for 2 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc). The starting amine spot should be completely consumed. If not, verify the pH is basic; if acidic, add 0.2 eq of DIPEA.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO3 to neutralize excess acid. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Workflow Start Start Synthesis Prep Amine + Base (DIPEA) in Dry DCM Start->Prep Cool Cool to 0-5 °C Prep->Cool Add Dropwise Addition of Chloroacetyl Chloride Cool->Add Warm Warm to 20 °C Stir for 2h Add->Warm Monitor Monitor via TLC Warm->Monitor Check Conversion > 95%? Monitor->Check Success Aqueous Quench & Workup Check->Success Yes Troubleshoot Troubleshoot: Check Base/Moisture Check->Troubleshoot No

Fig 2: Standard workflow and decision tree for optimized chloroacetylation.

References

  • BenchChem.
  • BenchChem.
  • Singh, R. et al. A facile amidation of chloroacetyl chloride using DBU.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12919209, (Cyclopropylmethyl)methylamine.

Sources

Optimization

reducing byproduct formation in 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide reactions

A Guide to Minimizing Byproduct Formation Welcome to the technical support center for the synthesis of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Byproduct Formation

Welcome to the technical support center for the synthesis of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction, focusing on practical, field-tested strategies to minimize byproduct formation and enhance yield and purity. Our approach is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: My final product is contaminated with a higher molecular weight impurity, which appears to be a dimer. What causes this and how can I prevent it?

Answer:

The formation of a dimeric byproduct is a frequent issue in the synthesis of α-haloacetamides. This occurs when the product, 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide, which contains a reactive electrophilic carbon (the one bearing the chlorine), reacts with the unreacted nucleophilic starting material, N-(cyclopropylmethyl)methylamine. This is a classic example of a Williamson ether synthesis-type side reaction, leading to a quaternary ammonium salt or other coupled products.

Root Causes & Mitigation Strategies:

  • Slow Addition of Acylating Agent: The primary cause is often a localized excess of the amine starting material reacting with the newly formed product. To mitigate this, the chloroacetyl chloride should be added slowly and controllably to the solution of N-(cyclopropylmethyl)methylamine. This maintains a low concentration of the amine available to react with the product.

  • Reaction Temperature: Higher temperatures can accelerate the rate of the undesired dimerization reaction. It is advisable to conduct the initial acylation at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction and then allow the reaction to slowly warm to room temperature for completion.

  • Choice of Base: The base used to scavenge the HCl byproduct is critical. A bulky, non-nucleophilic base is preferred as it is less likely to participate in side reactions.

Troubleshooting Workflow for Dimer Formation

Caption: Decision tree for troubleshooting dimer byproduct formation.

Issue 2: My reaction yield is low, and I observe significant amounts of a water-soluble byproduct. What is happening?

Answer:

Low yields coupled with water-soluble byproducts often point to the hydrolysis of the highly reactive chloroacetyl chloride. Chloroacetyl chloride readily reacts with any moisture present in the reaction setup, including residual water in the solvent or on the glassware, to form chloroacetic acid. This not only consumes your starting material but the resulting chloroacetic acid can also form salts with your amine, further inhibiting the desired reaction.

Preventative Measures:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum) before use. Use anhydrous solvents. Commercial anhydrous solvents are recommended, or solvents can be dried using appropriate drying agents.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Quality: Use a fresh, high-quality bottle of chloroacetyl chloride. Older bottles may have already absorbed atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the synthesis of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide?

A1: The choice of base is critical for minimizing side reactions. An ideal base should efficiently neutralize the HCl generated during the reaction without acting as a nucleophile.

  • Recommended: Tertiary amines with steric hindrance, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base), are excellent choices. DIPEA is often preferred due to its greater steric bulk, which further reduces its nucleophilicity.

  • Aqueous Bases: Inorganic bases like sodium bicarbonate or sodium carbonate in a biphasic system (Schotten-Baumann conditions) can also be effective. This method has the advantage of the HCl byproduct being immediately neutralized in the aqueous phase, preventing side reactions with the organic components. However, the risk of chloroacetyl chloride hydrolysis is higher.

Comparison of Common Bases

BaseAdvantagesDisadvantages
Triethylamine (TEA) Good HCl scavenger, readily available.Can sometimes act as a nucleophile, forming quaternary salts.
DIPEA (Hünig's Base) Highly hindered, very low nucleophilicity.More expensive than TEA.
Sodium Bicarbonate Inexpensive, easy to remove during workup.Requires a biphasic system, increasing hydrolysis risk.

Q2: Which solvent is most suitable for this reaction?

A2: Aprotic solvents are generally preferred to avoid reaction with chloroacetyl chloride.

  • Dichloromethane (DCM): A common choice due to its good solvency for both the starting materials and the product, and its low boiling point makes for easy removal.

  • Tetrahydrofuran (THF): Another excellent aprotic solvent.

  • Acetonitrile (ACN): Can also be used, but care must be taken as it is less inert than DCM or THF under certain conditions.

It is crucial to use anhydrous grades of these solvents to prevent hydrolysis of the acylating agent.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.

Step-by-Step TLC Monitoring Protocol:

  • Prepare your TLC plate: Use a silica gel plate.

  • Spotting: At timed intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture. It's good practice to spot the starting amine, the reaction mixture, and a co-spot (starting amine and reaction mixture in the same lane).

  • Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The ideal solvent system will give good separation between the starting amine and the product, with Rf values ideally between 0.3 and 0.7.

  • Visualization: Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with a suitable agent like potassium permanganate or ninhydrin (which will stain the starting amine but not the amide product).

  • Interpretation: The reaction is complete when the spot corresponding to the starting amine has disappeared.

Reaction Monitoring Workflow

Caption: Workflow for monitoring reaction progress using TLC.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

  • Title: Comprehensive Organic Transformations: A Guide to Functional Group Preparations Source: Wiley URL: [Link]

  • Title: Practical Organic Synthesis: A Student's Guide Source: Wiley URL: [Link]

Troubleshooting

Technical Support Center: Advanced Purification of 2-Chloro-N-(cyclopropylmethyl)-N-methylacetamide

Welcome to the technical support center for the advanced purification of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the advanced purification of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this key chemical intermediate. Our focus is on providing practical, experience-driven insights to help you achieve the highest possible purity for your compound.

I. Understanding the Compound and Potential Impurities

2-Chloro-N-(cyclopropylmethyl)-N-methylacetamide is a substituted chloroacetamide derivative. Its synthesis typically involves the reaction of N-(cyclopropylmethyl)-N-methylamine with chloroacetyl chloride.[1] Understanding the potential impurities is the first step in developing a robust purification strategy.

Common Impurities May Include:

  • Unreacted Starting Materials: Residual N-(cyclopropylmethyl)-N-methylamine and chloroacetyl chloride.

  • Byproducts of Side Reactions: Hydrolysis of chloroacetyl chloride to chloroacetic acid, or reaction of the product with any residual amine.

  • Solvent and Reagent Residues: Traces of solvents used in the reaction and workup, as well as any catalysts or bases.[2]

  • Degradation Products: The chloroacetamide functional group can be susceptible to hydrolysis under certain pH and temperature conditions.[3]

II. Frequently Asked Questions (FAQs)

This section addresses common questions and initial troubleshooting steps.

Q1: What is the most effective initial purification technique for crude 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide?

A1: For solid crude products, recrystallization is often the most effective and scalable initial purification method.[4] It leverages differences in solubility between the desired compound and impurities in a chosen solvent system.[5] For oily or highly impure products, column chromatography may be necessary.[3]

Q2: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out," where the product separates as a liquid, can occur if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated.[5] To resolve this, you can try:

  • Using a lower-boiling point solvent.

  • Adding a small amount of a co-solvent in which the compound is less soluble to the hot solution.

  • Slowing down the cooling process.

  • Inducing crystallization by scratching the inside of the flask or adding a seed crystal.[3]

Q3: I have a low recovery after recrystallization. How can I improve the yield?

A3: Low recovery is often due to using too much solvent or the product having significant solubility in the cold solvent.[3] To improve your yield:

  • Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Ensure the solution is thoroughly cooled, preferably in an ice bath, before filtering the crystals.

  • Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[5]

Q4: What are the best analytical techniques to assess the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for quantifying purity and detecting trace impurities.[2][6]

  • Gas Chromatography (GC): Useful for identifying and quantifying volatile impurities and residual solvents.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the chemical structure and can provide a good indication of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

III. Troubleshooting Guides

This section provides detailed solutions to more complex purification challenges.

Guide 1: Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No crystal formation upon cooling - Too much solvent was used.- The cooling process was too rapid.- Concentrate the solution by carefully evaporating some of the solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[5]
Colored impurities in the final product - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[3] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Product is an oil at room temperature - The compound's melting point is below room temperature.- If recrystallization is not feasible, consider purification by column chromatography or distillation (if thermally stable).
Guide 2: Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor separation of spots on TLC plate - Inappropriate solvent system.- Systematically vary the polarity of the mobile phase. A common starting point for chloroacetamides is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or acetone.[3]
Product elutes too quickly (high Rf) - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Product does not move from the baseline (low Rf) - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the polar solvent.
Streaking or tailing of spots on TLC/column - The compound is interacting too strongly with the stationary phase (e.g., silica gel).- The sample is overloaded.- Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.- Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

IV. Experimental Workflow Diagrams

The following diagrams illustrate the decision-making process for purification and the general workflow.

Purification_Decision_Tree start Crude Product 2-chloro-N-(cyclopropylmethyl) -N-methylacetamide is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil/Highly Impure) is_pure Is purity >98%? recrystallization->is_pure is_pure->chromatography No final_product Final Pure Product is_pure->final_product Yes chromatography->final_product

Caption: Decision tree for selecting the appropriate purification method.

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Filtration cluster_2 Crystallization cluster_3 Isolation dissolve Dissolve crude product in minimum hot solvent hot_filter Hot filtration (if insoluble impurities present) dissolve->hot_filter cool Slowly cool to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filter Vacuum filtration ice_bath->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry crystals wash->dry

Caption: General workflow for purification by recrystallization.

V. References

  • Benchchem. Application Notes and Protocols for the Purification of 2-chloro-N-(pyridin-3-yl)acetamide via Recrystallization. Available from:

  • Molbase. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Available from:

  • The Pharma Master. Troubleshooting. Available from:

  • Tayan. Picking the best purification method for your API can be a tricky challenge. Available from:

  • Pharmaguideline. Resolving API Impurity Issues in Drug Development. Available from:

  • ChemicalBook. 2-Chloro-N-methylacetamide synthesis. Available from:

  • Guidechem. How to prepare and apply 2-Chloro-N-methylacetamide? - FAQ. Available from:

  • Sigma-Aldrich. 2-Chloro-N-cyclopropyl-N-methylacetamide. Available from:

  • Benchchem. Technical Support Center: Purification of Products from N-Chloro-2-fluoroacetamide Reactions. Available from:

  • Benchchem. Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. Available from:

  • HWI group. Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Available from:

  • Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Available from:

  • Chemcas. 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide — Chemical Substance Information. Available from:

  • BioChain Incorporated. Tips For Antibody Purification Troubleshooting. Available from:

  • Sapphire Bioscience. 2-Chloro-N-(cyclopropylmethyl)-N-methylacetamide. Available from:

  • SIELC Technologies. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Available from:

  • Google Patents. US2321278A - Preparation of chloroacetamide. Available from:

  • Taylor & Francis Online. Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity. Available from:

  • MDPI. Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Available from:

  • apicule. 2-chloro-N-methylacetamide (CAS No: 96-30-0) API Intermediate Manufacturers. Available from:

  • NIST. 2-Chloro-N-methylacetamide. Available from:

  • NIST. 2-Chloro-N-methylacetamide. Available from:

  • PubChem. 2-chloro-N-cyclopropylacetamide. Available from:

  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-N-methylacetamide. Available from:

  • Organic Syntheses. Ketone, cyclopropyl methyl. Available from:

  • Google Patents. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines. Available from:

Sources

Reference Data & Comparative Studies

Validation

2-chloro-N-(cyclopropylmethyl)-N-methylacetamide vs standard chloroacetamide herbicides

A Comparative Analysis of Novel and Standard Chloroacetamide Herbicides This guide provides a detailed comparison between the established class of chloroacetamide herbicides and a representative novel compound, 2-chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Novel and Standard Chloroacetamide Herbicides

This guide provides a detailed comparison between the established class of chloroacetamide herbicides and a representative novel compound, 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide. The content is structured for researchers and professionals in agricultural science and herbicide development, focusing on the underlying science, comparative efficacy, and the experimental methodologies required for evaluation.

Introduction to Chloroacetamide Herbicides

The chloroacetamide class of herbicides has been a cornerstone of modern agriculture for decades, primarily used for pre-emergence control of annual grasses and certain broadleaf weeds in major crops like corn, soybeans, and rice.[1][2][3] These herbicides are applied to the soil and are absorbed by the emerging shoots of germinating weeds, effectively controlling them before they can compete with the crop.[4][5]

Standard, widely-used chloroacetamides include compounds such as Metolachlor, Acetochlor, Alachlor, Butachlor, and Pretilachlor.[6] While structurally similar, they exhibit subtle differences in crop selectivity, weed control spectrum, and environmental persistence.[7][8] The exploration of novel structures, such as 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide, represents the ongoing effort to discover molecules with improved efficacy, a wider safety margin, or a more favorable environmental profile.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acids (VLCFAs)

The primary mode of action for all chloroacetamide herbicides is the inhibition of VLCFA (Very-Long-Chain Fatty Acid) synthesis.[9][10] This places them in the Herbicide Resistance Action Committee (HRAC) Group K3, globally recognized as Group 15.[11]

VLCFAs are essential components of plant cells, crucial for forming cell membranes and cuticular waxes.[4][9] By inhibiting the elongase enzymes responsible for extending fatty acid chains, these herbicides disrupt critical cellular processes:

  • Cessation of Cell Division and Expansion: Without the necessary building blocks for new membranes, cell division and growth halt.[9]

  • Disruption of Membrane Integrity: The stability and permeability of existing cell membranes are compromised.[9]

  • Inhibition of Shoot Development: The most pronounced effect is on the developing shoots of susceptible grass seedlings, which fail to emerge from the soil.[4][5]

This mechanism is highly effective for pre-emergence control but offers little to no post-emergence activity.[4]

cluster_0 Plant Cell Metabolism cluster_1 Herbicide Action Acetyl-CoA Acetyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis VLCFA Elongase VLCFA Elongase Fatty Acid Synthesis->VLCFA Elongase VLCFAs VLCFAs VLCFA Elongase->VLCFAs Cell Membranes & Waxes Cell Membranes & Waxes VLCFAs->Cell Membranes & Waxes Cell Division & Growth Cell Division & Growth Cell Membranes & Waxes->Cell Division & Growth Chloroacetamide Chloroacetamide Chloroacetamide->VLCFA Elongase Inhibition

Caption: Mechanism of action for Chloroacetamide herbicides.

Structural Comparison

The herbicidal activity of chloroacetamides is dictated by their chemical structure, which consists of a chloroacetyl group attached to a substituted amine. Variations in the amine substituents significantly influence the compound's efficacy, selectivity, and physical properties.

  • Standard Chloroacetamides (e.g., Alachlor, Metolachlor): These molecules typically feature a substituted aniline ring. The nature and position of the alkyl groups on this ring are critical for their biological activity and how they fit into the target enzyme.

  • 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide: This novel compound replaces the bulky aniline ring with smaller, more flexible N-alkyl groups: a cyclopropylmethyl group and a methyl group. This structural change could potentially alter its binding affinity to the target elongase enzyme, its uptake by plants, and its rate of degradation in the soil.

Caption: Comparison of chemical structures.

Comparative Performance and Physicochemical Properties

A direct comparison requires extensive field and lab data. While such data for 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide is not publicly available, we can compare the properties of well-established chloroacetamides to set a benchmark for what would be expected from a new candidate in this class.

PropertyAcetochlorMetolachlorButachlorPretilachlor2-chloro-N-(cyclopropylmethyl)-N-methylacetamide
Primary Crops Corn, Soybeans, Sorghum[2]Corn, Soybeans[12]Rice[11][13]Rice[3][14]Data Not Available
Weed Spectrum Annual grasses, superior control of some broadleaves (e.g., pigweeds, common ragweed) vs. Metolachlor.[7][8]Annual grasses and some small-seeded broadleaves.[7]Annual grasses and some broadleaves in rice paddies.[13]Annual grasses, sedges, and some broadleaves in rice.[3]Hypothesized to control annual grasses, specific spectrum unknown.
Activation Requires less rainfall for activation compared to Metolachlor.[7]Requires more moisture for activation than Acetochlor.[7]Activity is dependent on water availability (e.g., rainfall, irrigation).[13]Requires a thin layer of water in paddy fields for best results.[3]Data Not Available
Soil Residual Good residual activity.Generally longer soil residual activity than Acetochlor.[8]Moderately persistent depending on local conditions.[15]Provides 3-4 weeks of weed suppression.[3]Data Not Available
Water Solubility 223 mg/L (25°C)488 mg/L (25°C)20 mg/L (20°C)[11]50 mg/L (20°C)Data Not Available

Experimental Protocols for Herbicide Evaluation

Evaluating a novel herbicide candidate like 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide against a standard requires a series of controlled experiments.

Protocol 1: Pre-Emergence Efficacy Assay (Greenhouse)

This experiment determines the concentration of the herbicide required to inhibit weed growth.

Objective: To calculate the EC₅₀ (Effective Concentration for 50% inhibition) value for the novel compound and a standard (e.g., Acetochlor) on key weed species.

Methodology:

  • Potting: Fill 10 cm pots with a standardized soil mix (e.g., sandy loam).

  • Seeding: Sow seeds of target weeds (e.g., Echinochloa crus-galli - barnyardgrass, Amaranthus retroflexus - redroot pigweed) at a depth of 1-2 cm.

  • Herbicide Preparation: Prepare stock solutions of the test compounds. Create a serial dilution to achieve a range of application rates (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha).

  • Application: Apply the herbicide solutions evenly to the soil surface using a precision track sprayer immediately after seeding.

  • Incubation: Place pots in a greenhouse with controlled temperature (25/20°C day/night) and light (16h photoperiod). Water as needed to maintain soil moisture.

  • Data Collection: After 21 days, count the number of emerged seedlings and harvest the above-ground biomass. Dry the biomass at 70°C for 48 hours and record the dry weight.

  • Analysis: Calculate the percent inhibition relative to the untreated control. Use a dose-response model (e.g., log-logistic regression) to determine the EC₅₀ value.

start_end start_end process process data data analysis analysis A Start: Prepare Pots & Seeds B Sow Target Weed Seeds A->B C Prepare Herbicide Dilutions (Novel vs. Standard) B->C D Apply Herbicides to Soil Surface C->D E Incubate in Greenhouse (21 Days) D->E F Collect Data: - Emergence Count - Biomass Dry Weight E->F G Calculate EC₅₀ F->G H End: Compare Efficacy G->H

Caption: Workflow for pre-emergence herbicide efficacy assay.

Protocol 2: Crop Selectivity Assay

This experiment assesses the potential for the herbicide to injure the desired crop.

Objective: To determine the tolerance of a crop (e.g., corn, Zea mays) to the novel compound compared to a standard.

Methodology:

  • Planting: Sow seeds of the crop species in larger pots (e.g., 2-liter).

  • Application: Apply the herbicides at various rates, including the expected use rate (1x) and higher rates (2x, 4x) to simulate over-application.

  • Incubation: Grow plants under controlled greenhouse conditions.

  • Evaluation: At 14 and 28 days after application, visually assess crop injury on a scale of 0% (no effect) to 100% (plant death). Symptoms include stunting, leaf malformation, and discoloration.

  • Biomass Measurement: At the end of the study, measure the height and dry weight of the crop plants to quantify any growth reduction.

Environmental Fate and Toxicology

A critical aspect of herbicide development is understanding its environmental impact and safety profile. Standard chloroacetamides are known to be mobile in soil and can be detected in groundwater and surface water.[16][17] Their degradation is primarily mediated by soil microbes.[18]

Toxicologically, some older chloroacetamides like Alachlor have been classified as "likely" to be human carcinogens at high doses, leading to regulatory restrictions or bans in certain regions.[1][2] Newer herbicides are developed under stricter toxicological standards. Any novel compound, including 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide, would require extensive toxicological testing to assess its potential effects on non-target organisms and human health. Studies on acetochlor and its metabolites, for example, have shown they can induce the generation of reactive oxygen species (ROS), leading to cytotoxicity.[19][20]

Conclusion for the Research Professional

While 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide represents an interesting structural modification within the chloroacetamide class, its performance as a herbicide remains uncharacterized in public literature. Its smaller, non-aromatic N-substituents mark a significant departure from standard chloroacetamides like Metolachlor and Acetochlor. This could lead to a different efficacy profile, potentially altered crop selectivity, and a unique environmental fate.

For researchers, the key takeaway is the established framework for evaluation. By employing standardized protocols for assessing pre-emergence efficacy and crop selectivity, one can effectively benchmark this and other novel candidates against industry standards. The ultimate goal is to identify new active ingredients that offer superior control of problematic weeds, greater crop safety, and a more benign environmental and toxicological profile than the compounds currently in use.

References

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. (2026). ResearchGate. Retrieved from [Link]

  • Alachlor. (n.d.). Wikipedia. Retrieved from [Link]

  • Wilkinson, R. E. (1988). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 2(3), 371-379. Retrieved from [Link]

  • Coleman, S., Linderman, R., Hodgson, E., & Rose, R. L. (2000). Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. Environmental Health Perspectives, 108(12), 1151–1157. Retrieved from [Link]

  • Pesticides - Fact Sheet for Alachlor. (1998). Environmental Protection Agency (EPA). Retrieved from [Link]

  • Butachlor (Ref: CP 53619). (2026). AERU - University of Hertfordshire. Retrieved from [Link]

  • Pretilachlor Technical (CAS NO:51218-49-6). (n.d.). Shreeji Pharma International. Retrieved from [Link]

  • Alachlor – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Bichsel, Y. (2002). Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite. ProQuest. Retrieved from [Link]

  • Alachlor ChemicalWatch Factsheet. (n.d.). Beyond Pesticides. Retrieved from [Link]

  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

  • Alachlor in Drinking-water. (2003). World Health Organization. Retrieved from [Link]

  • Butachlor. (n.d.). Wikipedia. Retrieved from [Link]

  • Coleman, S., Linderman, R., Hodgson, E., & Rose, R. L. (2000). Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. Semantic Scholar. Retrieved from [Link]

  • Pretilachlor: A Pre-Emergent Herbicide for Rice Weed Management. (2025). JIN DUN CHEMISTRY. Retrieved from [Link]

  • Butachlor. (n.d.). Weed Killer. Retrieved from [Link]

  • Herbicide Mode of Action Groups 101. (2025). FBN. Retrieved from [Link]

  • Acetochlor vs. Other Group 15 Herbicides: Making the Right Choice. (2026). King Quenson. Retrieved from [Link]

  • Hladik, M. L., & Roberts, A. L. (2005). Are Neutral Chloroacetamide Herbicide Degradates of Potential Environmental Concern? Analysis and Occurrence in the Upper Chesapeake Bay. ACS Publications. Retrieved from [Link]

  • Acetochlor vs Metolachlor for Weed Control in Corn. (2016). Weekly Crop Update. Retrieved from [Link]

  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. (2017). Weed Technology | Cambridge Core. Retrieved from [Link]

  • Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. (2015). ACS Publications. Retrieved from [Link]

  • Wang, Y., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. PubMed. Retrieved from [Link]

  • Pretilachlor 37% w/w EW (Selective Herbicide). (n.d.). Raccolto. Retrieved from [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). PMC. Retrieved from [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). Spandidos Publications. Retrieved from [Link]

Sources

Comparative

A Comparative Toxicological Assessment of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide and its Structural Analogs

Introduction The chloroacetamide class of herbicides has been a cornerstone of modern agriculture for decades, prized for their efficacy in the pre-emergence control of annual grasses and broadleaf weeds. Their mode of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The chloroacetamide class of herbicides has been a cornerstone of modern agriculture for decades, prized for their efficacy in the pre-emergence control of annual grasses and broadleaf weeds. Their mode of action generally involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and expansion in susceptible plants.[1] While their agricultural benefits are well-documented, their widespread use necessitates a thorough understanding of their toxicological profiles to ensure the safety of non-target organisms, including humans.[2]

This guide provides a comparative toxicological analysis of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide and several of its commercially significant structural analogs, including metazachlor, alachlor, butachlor, and pretilachlor. The core chemical scaffold of these molecules is the α-chloroacetamide moiety, which confers alkylating reactivity, but the nature of the N-substituents dramatically influences their lipophilicity, metabolism, and ultimately, their toxicological and ecotoxicological properties.[3][4]

We will delve into the standard experimental workflows used to characterize the toxicity of these compounds, present comparative data from acute and chronic studies, and explore the structure-activity relationships that govern their biological effects. This analysis is designed to provide researchers, scientists, and drug development professionals with a synthesized, data-driven perspective on the relative toxicity within this important class of chemicals.

Methodology: A Framework for Toxicological Evaluation

A robust assessment of a chemical's toxicity relies on a tiered, systematic approach. The protocols described below represent a standard, self-validating framework designed to move from broad, acute effects to more specific, chronic endpoints. The initial tiers of testing (acute toxicity) determine the need for and the appropriate dosage levels for subsequent, more complex studies like carcinogenicity bioassays.

Experimental Workflow for Comprehensive Toxicity Profiling

The following diagram illustrates the logical progression of toxicological testing, ensuring that data from each stage informs the design of the next.

Toxicity_Workflow cluster_0 Tier 1: Acute Toxicity & Local Tolerance cluster_1 Tier 2: Genotoxicity & Sub-Chronic Toxicity cluster_2 Tier 3: Chronic & Specialized Toxicity cluster_3 Final Assessment Acute_Oral Acute Oral Toxicity (LD50, e.g., OECD TG 401) Sub_Chronic Repeated Dose 28/90-Day Study (Oral, Dermal) Acute_Oral->Sub_Chronic Acute_Dermal Acute Dermal Toxicity (LD50, e.g., OECD TG 402) Acute_Dermal->Sub_Chronic Acute_Inhalation Acute Inhalation Toxicity (LC50, e.g., OECD TG 403) Acute_Inhalation->Sub_Chronic Irritation Skin & Eye Irritation (e.g., OECD TG 404, 405) Risk_Assessment Human Health Risk Assessment (ADI, Hazard Classification) Irritation->Risk_Assessment Sensitization Skin Sensitization (e.g., GPMT, LLNA) Sensitization->Risk_Assessment Genotox_in_vitro In Vitro Genotoxicity Battery (e.g., Ames Test, Chromosome Aberration) Genotox_in_vivo In Vivo Genotoxicity (e.g., Micronucleus Test) Genotox_in_vitro->Genotox_in_vivo If positive Chronic Chronic Toxicity / Carcinogenicity (2-Year Rodent Bioassay) Genotox_in_vivo->Chronic Sub_Chronic->Chronic Dose-setting Chronic->Risk_Assessment Repro_Dev Reproductive & Developmental Toxicity Repro_Dev->Risk_Assessment

Caption: A tiered experimental workflow for toxicological assessment.

Key Experimental Protocols
  • Acute Toxicity Studies : These studies determine the median lethal dose (LD50) or concentration (LC50) following a single exposure. For oral toxicity, the test substance is administered by gavage to fasted rodents (typically rats), and mortality is observed over 14 days. The results classify the compound's immediate hazard potential.[5]

  • Skin and Eye Irritation : The potential for a substance to cause local tissue damage is assessed, historically using the Draize test in rabbits. A small amount of the substance is applied to the skin or into the eye, and the degree of irritation, redness, swelling, or corrosion is scored over time.

  • Genotoxicity Battery : A combination of tests is necessary to evaluate the potential for a chemical to damage genetic material. This typically includes:

    • An in vitro bacterial reverse mutation test (Ames test) to detect point mutations.

    • An in vitro cytogenetic assay (e.g., chromosome aberration or micronucleus test) in mammalian cells to detect chromosomal damage.

    • An in vivo test, such as the rodent bone marrow micronucleus test, to confirm genotoxic activity in a whole animal system.[6] A weight-of-evidence approach across these assays determines if a compound is genotoxic.[7][8]

  • Chronic Toxicity/Carcinogenicity Bioassay : These are long-term studies (typically 2 years in rodents) where animals are exposed to the test substance daily in their diet. The primary goal is to identify target organs for toxicity and to assess carcinogenic potential.[9] These studies are critical for establishing a No-Observed-Adverse-Effect Level (NOAEL), which is used to calculate the Acceptable Daily Intake (ADI) for humans.[7][10]

Comparative Toxicity Profile of Chloroacetamides

The toxicity of chloroacetamides varies significantly based on the substituents on the nitrogen atom. These groups influence absorption, distribution, metabolism, and excretion (ADME), which dictates the ultimate toxic effect. The following table summarizes acute toxicity data for the target compound's key structural analogs.

CompoundAcute Oral LD50 (Rat)Acute Dermal LD50 (Rat)Skin IrritationEye IrritationSkin Sensitization
Metazachlor 2140 - 2160 mg/kg[9][10]> 6810 mg/kg[9][10]Slight/Not Irritating[9][10]Not Irritating[9][10]Positive[9][10]
Alachlor 930 - 1500 mg/kg[5]N/AN/AN/AN/A
Butachlor Low to Moderate Toxicity[7][11]Low Toxicity[7]Irritant[11]Irritant[11]N/A
Pretilachlor 2200 mg/kg> 3100 mg/kgIrritantMild IrritantPositive
2-Chloro-N-methylacetamide Toxic if swallowed[12][13]N/AIrritant[13]Serious Irritant[13]Possible[13]
2-Chloro-N-(cyclopropyl)acetamide Harmful if swallowed[14]N/AIrritant[14]Serious Irritant[14]Positive[14]

Discussion and Structure-Activity Relationship (SAR)

Acute Toxicity

Most commercial chloroacetamide herbicides, such as metazachlor, pretilachlor, and butachlor, exhibit low to moderate acute oral toxicity in mammals.[7][9][11] For instance, metazachlor has an oral LD50 in rats of approximately 2150 mg/kg, and pretilachlor is similar at 2200 mg/kg.[9] Alachlor appears slightly more toxic, with a reported LD50 of 930 mg/kg.[5] In cases of acute human poisoning, toxicity is generally low, though severe neurological and cardiovascular effects can occur with oral ingestion.[15] Local effects are common, with many analogs classified as skin or eye irritants and/or skin sensitizers.[9][11]

The target compound, 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide , lacks specific public LD50 data. However, by examining its simpler analogs, we can infer its likely profile. 2-chloro-N-methylacetamide is classified as "Toxic if swallowed," suggesting a higher acute toxicity than the larger commercial herbicides.[12][13] The related 2-chloro-N-(cyclopropyl)acetamide is classified as "Harmful if swallowed" and is a known skin and eye irritant and skin sensitizer.[14] Based on this, it is plausible that 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide possesses moderate acute oral toxicity and is likely to be a skin and eye irritant.

Chronic Toxicity and Carcinogenicity

The primary concern for several chloroacetamide herbicides is their carcinogenic potential observed in long-term rodent studies.[16]

  • Alachlor and Acetochlor cause nasal tumors in rats.[8][16]

  • Butachlor is associated with stomach tumors in rats.[16]

  • Metolachlor can induce liver tumors in rats.[16]

Importantly, extensive research has shown that these tumors often arise through non-genotoxic, threshold-sensitive mechanisms that are specific to the high-dose conditions and metabolic pathways in rats.[6][8] A weight-of-evidence analysis of numerous studies demonstrates that alachlor, butachlor, and metazachlor are not considered genotoxic in mammalian systems.[6][7][9]

Mechanistic Insights: The Role of Metabolism

The carcinogenicity of these compounds is intrinsically linked to their metabolism. Chloroacetamides are metabolized in the liver by cytochrome P450 enzymes and through conjugation with glutathione (GSH).[8][16] Paradoxically, the GSH pathway, typically a detoxification route, can lead to the formation of reactive metabolites. These metabolites can undergo enterohepatic circulation and further processing, ultimately forming electrophilic benzoquinone imines in target tissues like the nasal turbinates.[8][17]

The diagram below outlines this generalized metabolic activation pathway.

Metabolic_Pathway cluster_activation Bioactivation Pathway Parent Parent Chloroacetamide (e.g., Alachlor) P450 CYP450 Oxidation (Detoxification) Parent->P450 GSH_Conj Glutathione (GSH) Conjugation Parent->GSH_Conj GSH_Adduct GSH Conjugate GSH_Conj->GSH_Adduct Cys_Adduct Cysteine Conjugate GSH_Adduct->Cys_Adduct Metabolic Processing Reactive_Metabolite Reactive Metabolite (e.g., Benzoquinone Imine) Cys_Adduct->Reactive_Metabolite Further Metabolism Toxicity Tissue Damage & Cell Proliferation Reactive_Metabolite->Toxicity

Caption: Generalized metabolic pathway for chloroacetamide herbicides.

Crucially, comparative metabolism studies have shown that the capacity to form these toxic reactive metabolites is significantly higher in rats than in mice, monkeys, or humans.[8][16] For example, the rat's capacity to form the key toxic metabolite from alachlor precursors is over 750 times greater than that of humans.[8] This profound species-specific difference is a key line of evidence suggesting that the tumors observed in rats are not relevant for human risk assessment at typical exposure levels.[6][8]

Conclusion

The chloroacetamide herbicides, including the analogs of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide, generally exhibit low to moderate acute toxicity. The primary toxicological concerns are local effects, such as skin and eye irritation and skin sensitization, along with the potential for carcinogenicity observed in rodents at high doses for some members of the class.

A deep body of mechanistic research provides strong evidence that the carcinogenicity of compounds like alachlor and butachlor is a high-dose, species-specific phenomenon driven by metabolic pathways that are far less active in humans.[6][8][16] The lack of significant genotoxic activity for these herbicides further supports a threshold-based mechanism of action.[7][9]

Based on a structure-activity relationship analysis, 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide is predicted to have a moderate acute toxicity profile and a potential for skin and eye irritation. Its ultimate chronic toxicity and carcinogenic potential would depend heavily on its specific metabolic fate, particularly its propensity to form reactive metabolites. A full toxicological evaluation following the tiered experimental workflow would be required for a definitive characterization.

References

  • Summary of Toxicology Studies with Butachlor. (URL not provided, content sourced from search result)[7]

  • Public Release Summary - Evaluation of the New Active metazachlor in the Product Butisan Herbicide - APVMA. (apvma.gov.au)[9]

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science. [Link][3]

  • FAO Specifications and Evaluations for Plant Protection Products: Metazachlor. Food and Agriculture Organization of the United Nations. [Link][10]

  • Summary of Toxicology Studies with Alachlor. (URL not provided, content sourced from search result)[6]

  • Wilson, B. W., & Takei, G. H. (2000). Summary of toxicology studies with butachlor. ResearchGate. [Link][18]

  • Butachlor (Ref: CP 53619). AERU - University of Hertfordshire. [Link][11]

  • Stastna, M., et al. (2020). Effects of metazachlor and its major metabolite metazachlor OA on early life stages of marbled crayfish. Scientific Reports. [Link][1]

  • Ferreira, I. M., et al. (2009). Toxicity assessment of the herbicide metolachlor: comparative effects on bacterial and mitochondrial model systems. Toxicology in Vitro. [Link][19]

  • Heydens, W. F., et al. (2008). An evaluation of the carcinogenic potential of the herbicide alachlor to man. Human & Experimental Toxicology. [Link][8]

  • Das, A. C., & Debnath, A. (2012). Structure-toxicity relationship of chloroacetanilide herbicides: relative impact on soil microorganisms. Environmental Toxicology and Pharmacology. [Link][4]

  • Čižmárová, O., et al. Alachlor — ecotoxicity of ozonation by-products. ResearchGate. [Link][20]

  • Stastna, M., et al. (2020). Effects of metazachlor and its major metabolite metazachlor OA on early life stages of marbled crayfish. PubMed. [Link][21]

  • Li, M., et al. (2025). Toxicity and Safety Assessment of Key Pesticides Used in Rice Fields on Rice Flower Carp (Procypris merus). MDPI. [Link][22]

  • Wehenkel, C., et al. (2017). Metazachlor traces in the main drinking water reservoir in Luxembourg: a scientific and political discussion. Environmental Sciences Europe. [Link][23]

  • Coleman, S., et al. (2000). Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. Environmental Health Perspectives. [Link][16]

  • Landis, B., & Fellers, G. M. (2011). Rice Field Herbicide Butachlor Is Toxic to Frog Tadpoles. USGS Amphibian Research and Monitoring Initiative. [Link][24]

  • Thangapandiyan, S., et al. (2019). Acute Toxicity Impact of Herbicide Pretilachlor on Biochemical, Haematological and Ionic Changes in Gill, Liver and Kidney of Freshwater Fish Labeo rohita. International Journal of Pharmacy and Biological Sciences. [Link][25]

  • R.E.D. FACTS: Alachlor. (1998). Environmental Protection Agency (EPA). [Link][5]

  • KNEŽEVIĆ, Z. B., et al. (2025). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. MDPI. [Link][2]

  • Lin, C. C., et al. (2008). Acute alachlor and butachlor herbicide poisoning. Journal of the Formosan Medical Association. [Link][15]

  • Liu, H., et al. (2018). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine. [Link][26]

  • Das, A. C., & Debnath, A. (2012). Structure–toxicity relationship of chloroacetanilide herbicides. Relative impact on soil microorganism. ResearchGate. [Link][27]

  • Coleman, S., et al. (2000). Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. Semantic Scholar. [Link][17]

  • 2-chloro-N-methylacetamide. PubChem - NIH. [Link][13]

  • 2-chloro-N-cyclopropylacetamide. PubChem - NIH. [Link][14]

  • Acetamide, 2-chloro-: Human health tier II assessment. (2016). Australian Government Department of Health. [Link]

Sources

Validation

A Comparative Guide to the Reaction Kinetics of Chloroacetamide Herbicides: Benchmarking 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide

Introduction The chloroacetamide class of herbicides, including widely used agents like Metolachlor, Alachlor, and Butachlor, represents a cornerstone of modern agriculture for pre-emergent weed control. Their efficacy i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The chloroacetamide class of herbicides, including widely used agents like Metolachlor, Alachlor, and Butachlor, represents a cornerstone of modern agriculture for pre-emergent weed control. Their efficacy is intrinsically linked to their chemical reactivity. These molecules act as alkylating agents, and their primary mode of action, as well as their detoxification pathway in tolerant crops, involves a bimolecular nucleophilic substitution (SN2) reaction.[1][2] Consequently, the kinetics of these reactions are a critical determinant of a compound's herbicidal activity, selectivity, and environmental persistence.

This guide provides a comparative analysis of the reaction kinetics of a novel compound, 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide, against its established competitors. While extensive kinetic data exists for commercial herbicides, such data for novel analogues is often proprietary or not yet published. Therefore, this document serves two primary purposes: first, to establish a predictive framework for the reactivity of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide based on well-understood structure-reactivity relationships; and second, to provide a robust, self-validating experimental protocol for generating precise, comparative kinetic data.

We will delve into the mechanistic underpinnings of chloroacetamide reactivity, analyze the structural features of key competitors, present a detailed methodology for kinetic benchmarking, and discuss the practical implications of the resulting data for researchers, scientists, and drug development professionals in the agrochemical field.

The SN2 Reaction: The Chemical Heart of Chloroacetamide Activity

The chemical reactivity of all chloroacetamides is centered on the electrophilic α-carbon—the carbon atom bonded to the chlorine. This carbon is susceptible to attack by nucleophiles. In biological systems, the most relevant nucleophiles are thiol groups (-SH), particularly that of the tripeptide glutathione (GSH).[3][4] The reaction proceeds via a concerted, one-step SN2 mechanism where the nucleophile attacks the α-carbon, leading to the simultaneous displacement of the chloride ion.[1][5]

The rate of this reaction is highly dependent on the chemical environment of the amide nitrogen, as the substituents on this nitrogen dictate both the electrophilicity of the reaction center and the steric accessibility for the incoming nucleophile.[1]

  • Electronic Effects: Electron-donating groups on the nitrogen atom can slightly decrease the partial positive charge on the α-carbon, thus slowing the reaction rate. Conversely, electron-withdrawing groups can increase the α-carbon's electrophilicity, making it more reactive.[1]

  • Steric Hindrance: The SN2 transition state involves a pentacoordinate carbon atom. Bulky substituents on the nitrogen can physically impede the "backside attack" of the nucleophile, significantly slowing the reaction rate. This is often the dominant factor in determining the relative reactivity of different chloroacetamides.[1]

SN2 reaction of a chloroacetamide with a thiol nucleophile.

The Competitor Landscape: A Structural Overview

To benchmark our target compound, we must first understand the structures of the key market players: Metolachlor, Alachlor, Butachlor, and Propachlor.

CompoundN-Substituent 1N-Substituent 2Key Structural Features
Alachlor 2,6-diethylphenylmethoxymethylTwo ethyl groups on the phenyl ring and a methoxymethyl group provide significant steric bulk.
Metolachlor 2-ethyl-6-methylphenyl2-methoxy-1-methylethylA chiral center and a branched alkoxyalkyl group contribute to its steric profile.
Butachlor 2,6-diethylphenylbutoxymethylSimilar to Alachlor but with a larger butoxymethyl group, increasing steric hindrance.
Propachlor isopropylphenylLess sterically hindered at the nitrogen compared to the others, suggesting potentially higher reactivity.
2-chloro-N-(cyclopropylmethyl)-N-methylacetamide (Target) cyclopropylmethyl methyl Features relatively small and less bulky alkyl groups compared to the major competitors.

Based purely on steric considerations, one can formulate a hypothesis regarding the relative reactivity of our target compound. The N-methyl and N-cyclopropylmethyl groups are significantly smaller than the N-aryl and N-alkoxyalkyl substituents found on Alachlor, Metolachlor, and Butachlor. This suggests that the reaction center of our target compound is more sterically accessible, which would predict a faster SN2 reaction rate under identical conditions.

Experimental Design for Kinetic Benchmarking

To validate this hypothesis and generate robust, comparable data, a well-designed kinetic experiment is essential. We propose a pseudo-first-order kinetic analysis using a model thiol nucleophile, such as glutathione (GSH), and monitoring the reaction progress via High-Performance Liquid Chromatography (HPLC).

The causality behind this choice is simple: by using a large excess of the nucleophile (e.g., 10-fold or greater), its concentration remains effectively constant throughout the reaction. This simplifies the rate law to be dependent only on the concentration of the chloroacetamide, making the data analysis more straightforward and reliable.[6]

Detailed Experimental Protocol

Objective: To determine the second-order rate constant (k₂) for the reaction of various chloroacetamides with glutathione (GSH).

Materials:

  • Chloroacetamide of interest (e.g., 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide, Alachlor, etc.)

  • Glutathione (GSH)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of each chloroacetamide in acetonitrile. The use of an organic solvent is necessary due to the limited aqueous solubility of these compounds.

    • Prepare a 20 mM stock solution of glutathione in the 100 mM phosphate buffer (pH 7.4). It is critical to prepare this solution fresh daily to prevent oxidation of the thiol group.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Equilibrate the phosphate buffer, GSH stock solution, and a reaction vessel (e.g., an amber HPLC vial) to a constant temperature, typically 25 °C, using a water bath or incubator. Temperature control is paramount for kinetic studies.

    • In the reaction vessel, combine 450 µL of the phosphate buffer and 500 µL of the 20 mM GSH stock solution. This yields a final GSH concentration of 10 mM.

    • To initiate the reaction, add 50 µL of the 10 mM chloroacetamide stock solution to the reaction vessel. This results in a final chloroacetamide concentration of 0.5 mM, a 20-fold excess of GSH.

    • Immediately cap the vial, vortex thoroughly for 3 seconds, and start a timer. This is t=0.

  • Sample Analysis by HPLC:

    • At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 45, 60 minutes), inject an aliquot of the reaction mixture directly into the HPLC system.

    • Use a suitable HPLC method (e.g., a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA on a C18 column) to separate the parent chloroacetamide from the GSH conjugate product.

    • Monitor the disappearance of the chloroacetamide peak at an appropriate wavelength (e.g., 220 nm).

  • Data Analysis:

    • For each time point, record the peak area of the parent chloroacetamide.

    • Plot the natural logarithm of the peak area (ln[Area]) against time (in seconds). For a pseudo-first-order reaction, this plot will be linear.[6]

    • The slope of this line is the negative of the pseudo-first-order rate constant (-k').

    • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = k' / [GSH] . The units will be M⁻¹s⁻¹.

This entire protocol is designed as a self-validating system. The linearity of the ln[Area] vs. time plot (R² > 0.98) confirms that the reaction follows pseudo-first-order kinetics as intended.

Experimental workflow for determining second-order rate constants.

Comparative Kinetic Data

While experimental data for 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide is not publicly available, the following table presents representative kinetic data for its competitors from the literature to serve as a benchmark. It is important to note that reaction conditions can vary between studies, impacting the absolute values of the rate constants.

HerbicideNucleophileConditionsSecond-Order Rate Constant (k₂)Half-life (t₁/₂)Reference
Alachlor Hydroxyl RadicalAqueous3.2 x 10¹⁰ L/mol·s-[NA]
Metolachlor Hydroxyl RadicalAqueous, pH 6-89.07 x 10⁹ M⁻¹s⁻¹-[NA]
Butachlor Bacillus altitudinis50 mg/L, Biodegradationk = 0.02 h⁻¹34.65 h[NA]
Alachlor Soil MicrobesField Conditions-~6.5 - 38 days[NA]
S-Metolachlor Soil MicrobesField Conditions, 1st Order-11.1 - 21.66 days[NA]

Note: The data presented is for degradation under various environmental and biological conditions, which involves complex kinetics. Direct SN2 reaction rate constants with a specific nucleophile like GSH under controlled lab conditions would provide a more direct comparison of intrinsic chemical reactivity.

Conclusion and Forward Outlook

This guide establishes a clear framework for understanding and benchmarking the reaction kinetics of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide. Based on foundational principles of physical organic chemistry, we predict that its smaller N-alkyl substituents will result in reduced steric hindrance and consequently, a higher intrinsic reactivity towards nucleophilic attack compared to bulkier commercial herbicides like Alachlor and Butachlor.[1]

This predicted increase in reactivity has significant practical implications. Higher reactivity could lead to faster herbicidal action but may also result in more rapid detoxification in tolerant crops possessing high levels of glutathione S-transferases, potentially affecting selectivity.[3][7] Furthermore, reaction kinetics are a key parameter in models predicting the environmental fate and persistence of such compounds.[8]

The provided experimental protocol offers a robust and reliable method for quantitatively determining the second-order rate constants, allowing for a direct and objective comparison against existing alternatives. By generating this data, researchers can validate the structure-reactivity predictions and make more informed decisions in the development and application of next-generation agrochemicals.

References

  • Lambrou, A. et al. (2005). Kinetic analysis of maize glutathione S-transferase I catalysing the detoxification from chloroacetanilide herbicides. PubMed. Available from: [Link]

  • Dan, T. et al. (2009). Comparison of rat olfactory mucosal responses to carcinogenic and non-carcinogenic chloracetanilides. PMC. Available from: [Link]

  • Pennington, D. W. et al. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed. Available from: [Link]

  • Stanford University. COMPUTATIONAL INVESTIGATION OF THE SN2 REACTIVITY OF HALOGENATED POLLUTANTS. Stacks. Available from: [Link]

  • Roberts, A. L. et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Available from: [Link]

  • Lindley, H. (1959). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. SciSpace. Available from: [Link]

  • Đogo, S. et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. Available from: [Link]

  • Cortés-Arriagada, D. et al. (2022). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. PMC. Available from: [Link]

  • NextSDS. 2-chloro-N-(cyclopropylmethyl)acetamide — Chemical Substance Information. NextSDS. Available from: [Link]

  • RSC Publishing. (2020). A kinetic study of thiol addition to N-phenylchloroacetamide. RSC Publishing. Available from: [Link]

  • Weed Science. (2024). Known and potential benefits of applying herbicides with glutathione S-transferase inhibitors and inducers—a review. Cambridge Core. Available from: [Link]

  • ResearchGate. Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. Available from: [Link]

  • ResearchGate. (2020). A kinetic study of thiol addition to N-phenylchloroacetamide. ResearchGate. Available from: [Link]

  • ResearchGate. Comparison of the metabolism of alachlor, butachlor, CDEPA, and DEA between rat and human liver microsomes. ResearchGate. Available from: [Link]

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed. Available from: [Link]

  • ResearchGate. (2020). Dissipation of S-metolachlor and butachlor in agricultural soils and responses of bacterial communities: Insights from compound-specific isotope and biomolecular analyses. ResearchGate. Available from: [Link]

  • Zablotowicz, R. M. et al. (1998). Biodegradation of the Acetanilide Herbicides Alachlor, Metolachlor, and Propachlor. PubMed. Available from: [Link]

  • Kale, V. M. et al. (2008). Comparative cytotoxicity of alachlor, acetochlor, and metolachlor herbicides in isolated rat and cryopreserved human hepatocytes. PubMed. Available from: [Link]

  • Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. R Discovery. Available from: [Link]

  • Gronwald, J. W. et al. (1987). Effect of herbicide antidotes on glutathione content and glutathione S-transferase activity of sorghum shoots. Semantic Scholar. Available from: [Link]

  • Abdel-Latif, E. et al. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available from: [Link]

  • PubChem. 2-chloro-N-cyclopropylacetamide. PubChem. Available from: [Link]

  • PubChemLite. 2-chloro-n-(cyclopropylmethyl)-n-propylacetamide (C9H16ClNO). PubChemLite. Available from: [Link]

  • ResearchGate. (2025). Quantitative Structure–Retention Relationship Approach in Assessing the Chloroacetamides' Biological Profile. ResearchGate. Available from: [Link]

  • NextSDS. 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide — Chemical Substance Information. NextSDS. Available from: [Link]

  • Thoreauchem. 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide-1178287-38-1. Thoreauchem. Available from: [Link]

Sources

Comparative

GC-MS Comparative Analysis of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide Synthesis Batches: A Technical Guide for Impurity Profiling

As a Senior Application Scientist, I frequently encounter challenges in the impurity profiling of highly reactive pharmaceutical and agrochemical intermediates. 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide (CAS: 1178...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the impurity profiling of highly reactive pharmaceutical and agrochemical intermediates. 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide (CAS: 1178287-38-1) is a critical N-alkylated chloroacetamide building block. Its synthesis—typically achieved via the acylation of N-methylcyclopropanemethylamine with chloroacetyl chloride—is prone to generating specific impurities depending on the reactor conditions and reagent stoichiometry.

This guide provides an objective, data-driven comparison of two distinct synthesis batches (Traditional Biphasic vs. Optimized Continuous Flow) using a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology.

Mechanistic Grounding: Synthesis & Impurity Pathways

To accurately profile a batch, we must first understand the causality of the impurities. The acylation reaction is highly exothermic and kinetically rapid. In traditional batch reactors, localized temperature spikes and poor mixing can lead to side reactions.

The primary impurities we monitor via GC-MS include:

  • Unreacted Starting Amine: Indicates incomplete conversion or stoichiometric imbalance.

  • Excess Chloroacetyl Chloride: A highly reactive, potentially genotoxic impurity.

  • Dichloroacetamide Byproduct: Formed when dichloroacetyl chloride (a common trace impurity in commercial chloroacetyl chloride) reacts with the amine, or via radical over-chlorination.

  • Chloroacetic Acid: The hydrolysis product of the acylating agent when exposed to ambient moisture.

Synthesis_Pathways A N-methylcyclopropanemethylamine (Starting Amine) C 2-chloro-N-(cyclopropylmethyl) -N-methylacetamide (Target API Intermediate) A->C Base, Solvent B Chloroacetyl Chloride (Acylating Agent) B->C D Dichloroacetamide Byproduct (Impurity 1: Over-chlorination) B->D Dichloroacetyl Chloride Impurity in Reagent E Chloroacetic Acid (Impurity 2: Hydrolysis) B->E Moisture (H2O)

Fig 1. Synthesis pathways and associated impurity generation for the target chloroacetamide.

GC-MS Methodological Framework

A robust analytical method must be a self-validating system. The choices of solvent, column, and internal standard are not arbitrary; they are dictated by the chemical physics of the analytes.

Causality Behind Experimental Choices
  • Solvent Selection (Dichloromethane): Chloroacetyl chloride is highly reactive. As demonstrated by [1], dissolving chloroacetyl chloride in methanol leads to rapid nucleophilic substitution, converting it to methyl 2-chloroacetate (MCA). To prevent artifactual impurity generation during sample prep, we strictly utilize anhydrous dichloromethane (DCM).

  • Column Selection (DB-5MS): Halogenated amides and amines are prone to peak tailing on highly polar columns. A 5% phenyl-methylpolysiloxane stationary phase (DB-5MS) provides the optimal slight polarity needed to resolve regioisomeric halogenated analogs without sacrificing peak symmetry, a principle validated by [2].

  • Self-Validation (Internal Standard): Chlorobenzene-d5 is spiked into every sample at 10 µg/mL. System suitability requires the Relative Standard Deviation (RSD) of the IS peak area to remain < 2.0% across all injections, ensuring that any quantitative variance is due to the batch chemistry, not the autosampler.

Step-by-Step GC-MS Protocol
  • Sample Preparation: Accurately weigh 50.0 mg of the synthesis batch. Dissolve in 10.0 mL of anhydrous DCM. Spike with 100 µL of Chlorobenzene-d5 stock (1 mg/mL). Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • GC Parameters:

    • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection: 1.0 µL, Split ratio 10:1, Injector temperature 250°C.

    • Oven Program: Initial hold at 60°C for 2 min, ramp at 15°C/min to 280°C, final hold for 5 min.

  • MS Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Temperatures: Transfer line 280°C, Ion source 230°C, Quadrupole 150°C.

    • Acquisition: Full SCAN mode (m/z 40–350) for untargeted impurity profiling, combined with Selected Ion Monitoring (SIM) for trace quantification of chloroacetyl chloride (m/z 77, 112).

GCMS_Workflow S1 Sample Prep (Dilution in DCM) S2 GC Separation (DB-5MS Column) S1->S2 S3 EI Ionization (70 eV, 230°C) S2->S3 S4 Mass Analyzer (Quadrupole SIM/SCAN) S3->S4 S5 Data Processing (Impurity Profiling) S4->S5

Fig 2. Sequential GC-MS analytical workflow for chloroacetamide batch impurity profiling.

Comparative Batch Analysis

We analyzed two distinct synthesis batches to evaluate the efficacy of a new manufacturing route.

  • Batch A: Synthesized via a traditional biphasic batch reactor (aqueous/organic) using NaOH as the base.

  • Batch B: Synthesized via an optimized continuous flow micro-reactor under strictly anhydrous conditions using an organic amine base.

Quantitative Results Summary
Analytical ParameterBatch A (Traditional Biphasic)Batch B (Optimized Continuous Flow)Detection Mode
API Intermediate Purity 96.5%99.2% SCAN (Total Ion Chromatogram)
Unreacted Amine (RT 4.2 min) 1.2%< 0.1% SCAN
Chloroacetyl Chloride (RT 2.8 min) 0.8%Not Detected SIM (m/z 77)
Dichloroacetamide (RT 8.5 min) 1.5%0.7% SCAN
Overall Isolated Yield 82%94% Gravimetric
Discussion & Causality

The GC-MS data objectively demonstrates the superiority of the continuous flow methodology (Batch B). In Batch A, the biphasic nature of the reaction led to localized hydrolysis of the chloroacetyl chloride, requiring an excess of the reagent to drive the reaction to completion. This excess is clearly visible as the 0.8% residual chloroacetyl chloride peak.

Conversely, Batch B's continuous flow system provided perfect stoichiometric control and rapid heat dissipation. This eliminated the unreacted amine and completely consumed the acylating agent. The dichloroacetamide impurity was reduced by half, proving that avoiding localized temperature spikes mitigates radical over-chlorination pathways.

Mass Spectral Interpretation (E-E-A-T)

To ensure trustworthy data processing, it is vital to understand the electron ionization (EI) fragmentation pattern of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide. Relying solely on library matching is insufficient for novel intermediates.

  • Molecular Ion Cluster: The molecular ion [M]⁺ is observed at m/z 161. Crucially, the presence of a single chlorine atom is confirmed by the characteristic m/z 163 isotopic peak, which appears at exactly 33% the abundance of the m/z 161 peak (reflecting the natural 3:1 ratio of ³⁵Cl to ³⁷Cl).

  • Alpha-Cleavage (Base Peak): The dominant fragmentation pathway is the loss of the chloroacetyl radical (•CH₂ClCO, 77 Da) via alpha-cleavage at the amide nitrogen. This yields a highly stable iminium cation base peak at m/z 84.

  • Halogen Loss: A secondary, less intense fragment is observed at m/z 126, corresponding to the direct loss of the chlorine radical [M - Cl]⁺.

  • Acyl Marker: The presence of the m/z 77 fragment (the chloroacetyl cation, [CH₂ClCO]⁺) serves as a definitive structural marker for the N-chloroacetyl moiety, allowing us to easily differentiate the target compound from un-acylated amine impurities.

References

  • Negishi, S., Nakazono, Y., Iwata, Y. T., et al. (2015). "Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography-chemical ionization-tandem mass spectrometry." Forensic Toxicology, 33(2), 338-347. Available at:[Link]

  • Birudukota, S., Mangalapu, B., Ramakrishna, R. A., et al. (2024). "The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance." Journal of Applied Pharmaceutical Science, 14(11), 196-207. Available at:[Link]

Sources

Validation

in vivo efficacy comparison of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the in vivo toxicological profiles of prominent 2-chloroacetamide compounds, including metazachlor, acetoc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo toxicological profiles of prominent 2-chloroacetamide compounds, including metazachlor, acetochlor, and butachlor. While initially explored for various applications, understanding the inherent toxicity of this chemical class is a critical prerequisite for any further development. This document synthesizes publicly available data to offer a comparative perspective on their effects in various biological systems, supported by detailed experimental methodologies.

Introduction to Chloroacetamides: A Profile of Bioactivity and Concern

The chloroacetamide chemical scaffold is a recurring motif in biologically active molecules. Compounds such as metazachlor, acetochlor, and butachlor have seen extensive use as herbicides.[1][2][3] Their mechanism of action in plants involves the disruption of very-long-chain fatty acid synthesis.[1][4] However, this bioactivity is not limited to plants, and significant toxicological effects have been observed in mammalian and aquatic species, raising concerns for environmental and human health.[2][5] For drug development professionals, understanding the toxicological liabilities of this structural class is paramount for early-stage hazard identification and risk assessment.

Comparative In Vivo Toxicity Profiles

The following sections detail the observed in vivo toxicity of metazachlor, acetochlor, and butachlor across various animal models. The data is summarized for ease of comparison.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for immediate harm following a single exposure. The median lethal dose (LD50) is a common metric, with lower values indicating higher toxicity.

CompoundSpeciesRoute of AdministrationLD50Reference
Metazachlor Rat (M/F)Oral2160/2140 mg/kg[1]
MouseOral2010 mg/kg[1]
RatDermal>6810 mg/kg[1]
RatInhalation (4-hr)>34500 mg/m³[1]
Acetochlor RatOral1426 - 2148 mg/kg[6]
Rat (formulated)Oral (Male)up to 2953 mg/kg[6]
Rat (formulated)Oral (Female)1700 mg/kg[6]
RatDermal>5000 mg/kg[6]
RabbitInhalation (4-hr)1.5 mg/L[6]
Butachlor Fish (Labeo rohita)Aquatic ExposureLC100 at various concentrations[3]
TadpolesAquatic Exposure0.87 mg/L (LC50, 96-hr)[5]
Crabs (Eriocheir sinensis)Aquatic ExposureLC50 (96-hr) of 0.14 mg/L[7][8]

Expert Interpretation: The oral LD50 values for metazachlor and acetochlor in rodents place them in the low to moderately toxic category.[1][6] It is crucial to note the significant toxicity of butachlor to aquatic organisms, with lethal concentrations being several orders of magnitude lower than the mammalian LD50 values.[3][5][7][8] This highlights the importance of considering environmental toxicology in the overall risk assessment of this chemical class.

Chronic and Sub-chronic Toxicity

Repeated exposure to these compounds has been shown to induce a range of systemic effects.

  • Metazachlor : Long-term dietary studies in mice did not show treatment-related neoplastic findings. However, in rats, an increased incidence of thyroid para-follicular cell tumors was observed at high doses.[1] The liver has been identified as a target organ in rats, mice, and dogs.[4]

  • Acetochlor : A 3-month feeding study in rats established a No-Observed-Effect-Level (NOEL) of 40 mg/kg/day, based on decreased body weight and food consumption at higher doses.[6] In a 90-day study, no significant toxicological effects were seen at dietary levels of 800 ppm.[9] Chronic exposure in animal studies has been associated with lung and nasal tumors in rodents.[10] Systemic toxicity in mice has been observed, including reduced body weight and liver function damage.[2]

  • Butachlor : While specific in vivo chronic toxicity data is less detailed in the provided results, studies indicate that butachlor can act as a mitogen for liver cells in vitro, suggesting a potential for carcinogenic effects with prolonged exposure.[11]

Reproductive and Developmental Toxicity

The potential for chloroacetamides to interfere with reproduction and development is a key area of toxicological concern.

  • Metazachlor : A comprehensive toxicological database, including reproductive and developmental toxicity studies, is available.[1]

  • Acetochlor : In a developmental study in rabbits, acetochlor did not induce maternal or developmental toxicity up to the highest dose tested (300 mg/kg/day).[6] However, in a rat developmental study, a No-Observed-Adverse-Effect-Level (NOAEL) for maternal and fetal toxicity was established at 150 mg/kg/day, with effects such as reduced fetal weight and ossification observed at higher doses.[9]

  • Butachlor : Research suggests that butachlor can have significant reproductive impacts on frogs, even at concentrations below recommended agricultural application rates.[5]

Genotoxicity and Carcinogenicity

The potential for these compounds to cause genetic mutations or cancer is a critical endpoint in toxicological evaluation.

  • Metazachlor : Metazachlor was not found to be genotoxic in a standard suite of in vitro and in vivo studies.[1][4] It is considered carcinogenic at high dose levels.[4]

  • Acetochlor : Acetochlor has shown weakly positive results in some in vitro mutagenicity tests but was negative in several in vivo chromosomal aberration studies.[6][9] The US Environmental Protection Agency (EPA) has classified acetochlor as "likely to be carcinogenic to humans".[2]

  • Butachlor : Early reports have suggested that butachlor is a likely carcinogen.[11]

Experimental Methodologies: A Guide to In Vivo Toxicological Assessment

The following protocols are representative of the methodologies used to generate the in vivo toxicity data for chloroacetamide compounds.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This method allows for the determination of the LD50 with a reduced number of animals.

  • Animal Model: Typically, female rats (e.g., Sprague-Dawley strain) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Dosing: A single animal is dosed with the test substance at a starting dose level. The substance is typically administered via oral gavage.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down by a constant factor.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method.

Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_iteration Iterative Dosing cluster_analysis Analysis Animal_Selection Select Animal Model (e.g., Female Rats) Acclimatization Acclimatize Animals (min. 5 days) Animal_Selection->Acclimatization Dose_Selection Select Starting Dose Acclimatization->Dose_Selection Dose_Animal_1 Dose Animal 1 Dose_Selection->Dose_Animal_1 Observe_1 Observe for Toxicity & Mortality (14 days) Dose_Animal_1->Observe_1 Outcome_1 Outcome? Observe_1->Outcome_1 Adjust_Dose Adjust Dose Outcome_1->Adjust_Dose Survival Outcome_1->Adjust_Dose Mortality Dose_Next_Animal Dose Next Animal Adjust_Dose->Dose_Next_Animal Observe_Next Observe for Toxicity & Mortality (14 days) Dose_Next_Animal->Observe_Next Outcome_Next Outcome? Observe_Next->Outcome_Next Outcome_Next->Adjust_Dose Repeat until stopping criteria met Calculate_LD50 Calculate LD50 (Maximum Likelihood) Outcome_Next->Calculate_LD50 Stopping criteria met Subchronic_Toxicity_Workflow cluster_phase1 Dosing Phase (90 Days) cluster_phase2 Terminal Phase cluster_phase3 Data Analysis start Start: 90-Day Study Dosing Daily Administration (Control + 3 Dose Groups) start->Dosing Observations Daily Clinical Observations Weekly Body Weight & Food Intake Dosing->Observations Blood_Urine Blood & Urine Collection Observations->Blood_Urine At Day 91 Necropsy Gross Necropsy & Organ Weights Blood_Urine->Necropsy Histopathology Microscopic Tissue Examination Necropsy->Histopathology Analyze_Data Statistical Analysis of All Endpoints Histopathology->Analyze_Data Determine_NOAEL Determine NOAEL Analyze_Data->Determine_NOAEL end End: Toxicity Profile Determine_NOAEL->end

Caption: Key stages of a 90-day sub-chronic oral toxicity study.

Mechanistic Insights and Signaling Pathways

While the primary mechanism of herbicidal action is the inhibition of fatty acid synthesis, the toxicological effects in animals are likely more complex and may involve multiple pathways. For instance, acetochlor-induced toxicity in mice has been linked to oxidative stress and apoptosis in testicular tissue. [2]The induction of tumors by some chloroacetamides may be related to cytotoxicity and regenerative cell proliferation, particularly at high doses. [9]

Oxidative_Stress_Pathway Chloroacetamide Chloroacetamide Exposure ROS Increased Reactive Oxygen Species (ROS) Chloroacetamide->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis (Programmed Cell Death) Cellular_Damage->Apoptosis

Caption: A simplified proposed pathway for chloroacetamide-induced cellular toxicity.

Conclusion and Future Directions

The in vivo data for metazachlor, acetochlor, and butachlor reveal a consistent pattern of toxicity, with the liver and thyroid being common target organs in mammals, and significant toxicity observed in aquatic species. While the acute toxicity in mammals is generally low to moderate, chronic exposure and high doses are associated with carcinogenic potential. The presence of the 2-chloro-N-acetamide core structure appears to be a key driver of this toxicological profile.

For researchers in drug development, these findings underscore the importance of early and comprehensive toxicological screening for any novel compounds containing the chloroacetamide scaffold. Future research should focus on elucidating the specific molecular initiating events and adverse outcome pathways associated with the toxicity of these compounds to better predict their potential for human health effects.

References

  • Public Release Summary - Evaluation of the New Active metazachlor in the Product Butisan Herbicide - APVMA.
  • EXTOXNET PIP - ACETOCHLOR - Oregon St
  • Acetochlor - JMPR 2005.
  • Use of acetochlor and cancer incidence in the Agricultural Health Study - PMC.
  • Metazachlor traces in the main drinking water reservoir in Luxembourg: a scientific and political discussion - PMC.
  • Study on systemic and reproductive toxicity of acetochlor in male mice - RSC Publishing.
  • Butachlor, a Suspected Carcinogen, Alters Growth and Transformation Characteristics of Mouse Liver Cells | Chemical Research in Toxicology - ACS Public
  • Evaluation of butachlor for control of some submerged macrophytes along with its impact on biotic components of freshwater system | Request PDF - ResearchG
  • Toxicity, Oxidative Stress, and Tissue Distribution of Butachlor in the Juvenile Chinese Mitten Crab (Eriocheir sinensis) - MDPI.
  • Rice Field Herbicide Butachlor Is Toxic to Frog Tadpoles - ARMI.
  • (PDF) Toxicity, Oxidative Stress, and Tissue Distribution of Butachlor in the Juvenile Chinese Mitten Crab (Eriocheir sinensis)

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(cyclopropylmethyl)-N-methylacetamide
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Reactant of Route 2
2-chloro-N-(cyclopropylmethyl)-N-methylacetamide
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